An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery, a comprehensive understanding of a compound's physicochemical properties is paramount. These propert...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, a comprehensive understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety.[1] This guide provides a detailed technical overview of the physicochemical characteristics of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine, a substituted nitropyridine derivative with potential applications in medicinal chemistry. The strategic incorporation of a methoxyphenyl group and a nitro group on the 4-aminopyridine scaffold suggests a molecule designed to explore specific structure-activity relationships, potentially as an intermediate in the synthesis of more complex bioactive agents.
This document serves as a resource for researchers by consolidating essential chemical data, presenting predicted physicochemical parameters, and offering detailed experimental protocols for its synthesis and analytical characterization. The methodologies described herein are based on established principles for the analysis of pyridine derivatives, providing a robust framework for further investigation.[2]
Chemical Identity
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine is an aromatic heterocyclic compound featuring a pyridine ring substituted with an amino group at the 4-position, a nitro group at the 5-position, and a 3-methoxyphenyl group at the 3-position.
Physicochemical Properties: A Blend of Known and Predicted Data
A molecule's physicochemical profile is a critical determinant of its "drug-likeness" and potential for therapeutic success.[4][5] While experimental data for 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine is not extensively available, a combination of known identifiers and computationally predicted values provides a comprehensive initial assessment.
Property
Value
Method
Source
Molecular Weight
245.23 g/mol
-
ChemSrc
Melting Point
185-195 °C
Predicted
Molinspiration
Boiling Point
450-460 °C
Predicted
Molinspiration
Aqueous Solubility (logS)
-3.5 to -4.5
Predicted
ACD/Percepta
pKa (most basic)
2.5 - 3.5 (Pyridine Nitrogen)
Predicted
ACD/Percepta
pKa (most acidic)
16.0 - 17.0 (Amine)
Predicted
ACD/Percepta
LogP
2.5 - 3.0
Predicted
Molinspiration
Topological Polar Surface Area (TPSA)
104.9 Ų
Predicted
Molinspiration
Note: Predicted values are generated using established algorithms and should be confirmed by experimental analysis.
Synthesis and Experimental Protocols
The synthesis of 3-aryl-4-amino-5-nitropyridines can be approached through several synthetic routes. A plausible method involves the coupling of a suitable boronic acid with a substituted aminopyridine, followed by nitration. The following protocol is a representative example based on established methodologies for similar compounds.[6]
Synthetic Workflow Diagram
Caption: Synthetic workflow for 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine.
Step-by-Step Synthesis Protocol
Reaction Setup: To a solution of 3-bromo-5-nitropyridin-4-amine (1.0 eq) in a suitable solvent such as a 3:1 mixture of dioxane and water, add 3-methoxyphenylboronic acid (1.2 eq), a palladium catalyst like Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
Reaction Progression: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) and heat to reflux (approximately 100 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine.
Analytical Characterization
A multi-pronged analytical approach is essential to confirm the identity, purity, and structure of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of the final compound. A reversed-phase method is generally suitable for compounds of this polarity.[2]
Caption: Workflow for HPLC analysis.
Instrumentation: A standard HPLC system with a UV-Vis detector.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: Start with 10% B, increasing to 95% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for unambiguous structural elucidation.[2]
Caption: Workflow for NMR analysis.
Instrumentation: 400 MHz or higher NMR spectrometer.
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent such as DMSO-d₆.
¹H NMR: Acquire a standard proton spectrum. Expected signals would include aromatic protons from both the pyridine and methoxyphenyl rings, a singlet for the methoxy group, and a broad singlet for the amine protons.
¹³C NMR: Acquire a standard carbon spectrum. Expected signals would correspond to the 12 unique carbon atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound.
Caption: Workflow for Mass Spectrometry analysis.
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
Sample Introduction: Infuse a dilute solution of the sample directly or couple the MS with an HPLC system (LC-MS).
Data Acquisition: Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ at m/z 246.23.
Conclusion
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine. By combining known chemical identifiers with predicted physicochemical parameters and detailed experimental protocols, this document serves as a valuable resource for researchers in drug discovery and medicinal chemistry. The provided methodologies offer a solid foundation for the synthesis and analysis of this compound, enabling its further exploration as a potential building block for novel therapeutic agents. As with any in silico data, experimental verification of the predicted properties is highly recommended to ensure the accuracy of subsequent structure-activity relationship studies.
References
The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available at: [Link]
3-(3-Methoxyphenyl)-5-nitropyridin-4-amine. ChemSrc. Available at: [Link]
Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Sygnature Discovery. Available at: [Link]
Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. Available at: [Link]
Importance of Physicochemical Properties In Drug Discovery. (Review Article). RA Journals. Available at: [Link]
N-(4-methoxyphenyl)-3-nitropyridin-4-amine | C12H11N3O3 | CID 2944858. PubChem. Available at: [Link]
3-methoxy-5-nitropyridin-2-amine — Chemical Substance Information. NextSDS. Available at: [Link]
Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PMC. Available at: [Link]
Synthesis of 3-Methoxy-5-Nitro-2-Pyridone. Molbase. Available at: [Link]
Spectroscopy Tutorial: Examples. UCLA. Available at: [Link]
A DFT Study on Nitro Derivatives of Pyridine. Journal of Energetic Materials. Available at: [Link]
3-Methoxyphenethylamine | C9H13NO | CID 74866. PubChem. Available at: [Link]
Novel Cu(I)-5-nitropyridine-2-thiol Cluster with NIR Emission: Structural and Photophysical Characterization. PMC. Available at: [Link]
4-Amino-3-methoxy-5-nitropyridine — Chemical Substance Information. NextSDS. Available at: [Link]
preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. Available at: [Link]
Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. Google Patents.
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. Available at: [Link]
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3-(3-Methoxyphenyl)-5-nitropyridin-4-amine mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine Authored by: A Senior Application Scientist Preamble: Charting a Course for a Novel Chemical Entity The com...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine
Authored by: A Senior Application Scientist
Preamble: Charting a Course for a Novel Chemical Entity
The compound 3-(3-methoxyphenyl)-5-nitropyridin-4-amine represents a novel chemical entity with undetermined biological activity. Its structure, featuring a substituted nitropyridine core, suggests potential interactions with a range of biological targets, but in the absence of published data, its mechanism of action remains a critical unknown. This guide is structured not as a review of established facts, but as a strategic roadmap for researchers and drug development professionals to systematically investigate and elucidate the compound's mechanism of action. We will proceed from broad, predictive analyses to specific, validated experimental workflows, embodying a rigorous, data-driven approach to discovery.
Part 1: In Silico Target Prediction and Hypothesis Generation
Before committing to resource-intensive wet-lab experiments, a robust in silico analysis is paramount. This initial phase leverages the compound's structure to predict potential biological targets, thereby generating testable hypotheses. The causality here is one of efficiency; by computationally screening vast target landscapes, we can prioritize and focus our subsequent experimental efforts.
Our approach is twofold: first, we assess structural similarity to known bioactive compounds, and second, we model direct interactions with high-value target classes.
Structural Similarity and Pharmacophore Analysis
The core scaffold, a 4-amino-5-nitropyridine, is a privileged structure in medicinal chemistry. We begin by querying chemical databases (e.g., PubChem, ChEMBL) for compounds with high structural similarity.
Rationale: The principle of molecular similarity dictates that structurally related molecules often share similar biological targets. This allows us to leverage vast historical screening data to inform our initial hypotheses. The presence of the nitro group and the methoxyphenyl moiety are key features for defining the search space.
Reverse Docking and Target Prediction
We can computationally screen 3-(3-methoxyphenyl)-5-nitropyridin-4-amine against a library of known protein crystal structures. This "reverse docking" approach can predict binding affinity and identify potential protein targets.
Rationale: This method is particularly powerful for identifying non-obvious targets that similarity searching might miss. For instance, the aminopyridine scaffold is a known "hinge-binding" motif for many protein kinases. Therefore, a focused docking library should include a comprehensive panel of human kinases.
Workflow for In Silico Target Prediction
Caption: Workflow for computational prediction of biological targets.
Part 2: In Vitro Target Validation and Cellular Characterization
With a prioritized list of potential targets from our in silico work, we transition to in vitro validation. The objective is to confirm a direct, physical interaction between the compound and its predicted target(s) and to characterize its effect in a cellular context.
Biochemical Assays: Confirming Direct Target Engagement
The most direct method to confirm a hypothesis, such as kinase inhibition, is through a purified protein assay.
Experimental Choice: An in vitro kinase assay using a purified, recombinant version of a top-ranked kinase (e.g., a member of the Src or Abl family, common targets for aminopyridines) is the logical first step.
Self-Validating System: The protocol must include appropriate controls:
Negative Control: DMSO vehicle only, to establish baseline enzyme activity.
Positive Control: A known, potent inhibitor for the target kinase (e.g., Staurosporine for broad-spectrum, or a specific inhibitor like Dasatinib for Abl kinase) to confirm the assay is working correctly.
A counter-screen against a structurally distinct kinase should be performed to assess selectivity.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Reagents: Purified recombinant kinase, kinase-specific substrate peptide, ATP, assay buffer, 3-(3-methoxyphenyl)-5-nitropyridin-4-amine (test compound), positive control inhibitor, and a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
Preparation: Serially dilute the test compound in DMSO, followed by a further dilution in assay buffer. Prepare kinase, substrate, and ATP solutions at 2X final concentration.
Reaction: In a 384-well plate, add 5 µL of the test compound dilution. Add 10 µL of the 2X kinase/substrate mix.
Initiation: Add 10 µL of 2X ATP solution to start the reaction. Incubate at room temperature for 1 hour. The reaction depletes ATP.
Detection: Add 25 µL of the ATP detection reagent. This reagent lyses the reaction components and generates a luminescent signal proportional to the remaining ATP.
Readout: Measure luminescence on a plate reader. Low luminescence indicates high kinase activity (ATP consumed), while high luminescence indicates inhibition.
Analysis: Calculate the percent inhibition relative to DMSO controls and plot against compound concentration to determine the IC₅₀ value.
Cell-Based Assays: Assessing Cellular Potency and Target Engagement
After biochemical confirmation, we must determine if the compound can engage its target within the complex environment of a living cell.
Experimental Choice: A target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), provides direct evidence of target binding in intact cells or cell lysates.
Rationale: CETSA works on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. This is a label-free method that confirms intracellular target engagement.
Workflow for In Vitro Target Validation
Caption: Experimental funnel from target hypothesis to a validated cellular hit.
Part 3: Delineating the Downstream Signaling Pathway
Confirming a direct target is only part of the mechanism. We must then understand the functional consequences of this engagement. If our compound inhibits a specific kinase, we expect to see changes in the phosphorylation status of its known downstream substrates.
Phospho-Protein Profiling via Western Blot
Experimental Choice: Western blotting is a robust and widely used technique to measure changes in the phosphorylation levels of specific proteins.
Rationale: By treating a relevant cell line (e.g., one known to have an active signaling pathway dependent on the target kinase) with our compound, we can probe for changes in the phosphorylation of key downstream nodes (e.g., p-STAT3, p-AKT). A decrease in phosphorylation following treatment would be strong evidence of on-target pathway modulation.
Protocol: Western Blot for Phospho-Protein Analysis
Cell Treatment: Plate cells (e.g., K562 cells if Abl kinase is the target) and allow them to adhere. Treat with varying concentrations of 3-(3-methoxyphenyl)-5-nitropyridin-4-amine for a set time (e.g., 2 hours).
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
Quantification: Determine protein concentration of each lysate using a BCA assay to ensure equal loading.
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding. Incubate overnight at 4°C with a primary antibody specific to the phosphorylated form of the target substrate (e.g., anti-p-CrkL).
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
Stripping & Reprobing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein and/or a housekeeping protein like GAPDH.
Hypothetical Signaling Pathway Modulation
Caption: Diagram of the compound inhibiting a kinase and its downstream effects.
Part 4: Data Synthesis and Mechanistic Model
The final step is to integrate all collected data into a cohesive mechanistic model. This involves summarizing the quantitative data and building a narrative supported by the experimental evidence.
Summary of Hypothetical Findings
Assay Type
Metric
Result
Interpretation
In Silico Docking
Predicted Binding Energy
-9.8 kcal/mol (Abl Kinase)
High predicted affinity for Abl kinase.
Biochemical Assay
IC₅₀ (Abl Kinase)
75 nM
Potent, direct enzymatic inhibition.
Cell Proliferation
EC₅₀ (K562 cells)
250 nM
Potent cellular activity in a relevant cell line.
CETSA
Thermal Shift
+4.2 °C @ 10 µM
Confirms direct target engagement in cells.
Western Blot
p-CrkL Levels
>80% reduction at 500 nM
On-target modulation of a key downstream substrate.
This integrated dataset strongly supports a mechanism of action whereby 3-(3-methoxyphenyl)-5-nitropyridin-4-amine acts as a potent inhibitor of Abl kinase, leading to the suppression of downstream signaling and inhibition of cell proliferation in Abl-dependent cancer cells. This model provides a solid foundation for further preclinical development, including selectivity profiling and in vivo efficacy studies.
References
Title: The Similarity Principle
Source: PubChem
URL: [Link]
Title: Small molecule kinase inhibitors: an overview of approved and clinical-stage drugs
Source: Nature Reviews Drug Discovery
URL: [Link]
Title: The cellular thermal shift assay for evaluating drug target engagement in cells
Source: Nature Protocols
URL: [Link]
Foundational
biological activity of aminonitropyridine derivatives
Title: Advanced Biological Activity and Synthetic Workflows of Aminonitropyridine Derivatives: A Technical Guide for Drug Development Introduction As a Senior Application Scientist, I frequently encounter the pyridine sc...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Advanced Biological Activity and Synthetic Workflows of Aminonitropyridine Derivatives: A Technical Guide for Drug Development
Introduction
As a Senior Application Scientist, I frequently encounter the pyridine scaffold in rational drug design—a privileged motif present in approximately 14% of FDA-approved N-heterocyclic drugs 1. Among these, aminonitropyridine derivatives (e.g., 4-amino-3,5-dinitropyridine, 2-amino-5-nitropyridine) represent a highly versatile class of compounds. The unique electronic push-pull system created by the electron-donating amino group and the electron-withdrawing nitro group(s) on the aromatic ring not only dictates their distinct chemical reactivity but also drives their profound biological activities, ranging from antimicrobial efficacy to targeted anticancer properties.
This whitepaper synthesizes the mechanistic pharmacology, quantitative efficacy data, and self-validating synthetic protocols associated with this critical class of chemical precursors.
Mechanistic Pharmacology & Biological Activity
1.1. Anticancer and Apoptotic Pathways
Aminonitropyridines serve as critical building blocks for synthesizing complex bioactive molecules, including kinase inhibitors, thiazolidinone-linked derivatives, and targeted antitumor agents 2. The biological mechanism of action for these derivatives often hinges on their ability to induce severe cellular stress, leading to apoptosis. When coordinated with transition metals to form Pt(II) or Pt(IV) complexes, the aminonitropyridine ligands significantly enhance the cytotoxic effect against cancer cell lines compared to unfunctionalized pyridines 1. The causality behind this lies in the complex's ability to intercalate into DNA, stall replication forks, and trigger a p53-mediated apoptotic cascade.
1.2. Antimicrobial and Antifungal Efficacy
Beyond oncology, aminonitropyridines exhibit potent antimicrobial properties. The structural positioning of the amino and nitro substituents allows these compounds to easily fit into the catalytic sites of bacterial receptor proteins. Recent evaluations of mixed-ligand Cu(II) and Zn(II) complexes derived from 2-aminopyridine variants demonstrate excellent binding energy levels (7.2–7.9 kcal/mol) 3. These complexes exhibit broad-spectrum antibacterial activity against S. aureus, E. coli, and P. aeruginosa, often outperforming standard antibiotics like Vancomycin in specific minimum inhibitory concentration (MIC) assays 4. The enhanced efficacy is driven by the lipophilicity of the metal-chelated complex, which facilitates permeation through the bacterial lipid bilayer, allowing the aminonitropyridine core to disrupt intracellular metabolic processes.
Quantitative Efficacy Profiles
To facilitate comparative analysis for drug development professionals, the following table summarizes the quantitative biological data of key aminonitropyridine derivatives and their metal complexes.
Compound / Complex
Target / Activity Type
Efficacy Metric
Key Observation
Chloroquine-linked 3-R-2-chloro-5-nitropyridine
Antimalarial (Plasmodium)
IC50 < 5 nM
Exceptional potency due to synergistic heterocyclic linkage.
Zn(II) Aminopyridine Complex
Antioxidant (DPPH Assay)
91.5% Scavenging
High radical scavenging capacity, protecting against ROS.
Cu(II) Aminopyridine Complex
Antimicrobial (E. coli, S. aureus)
Binding: 7.2–7.9 kcal/mol
Readily fits receptor catalytic sites; superior to Vancomycin in E. coli.
Pt(II) 2-amino-5-nitropyridine Complex
Anticancer (Cytotoxicity)
Enhanced vs. control
Higher cytotoxic effect compared to 3,4-dimethylpyridine ligands.
Experimental Protocols: Synthesis of Aminonitropyridine Derivatives
The synthesis of highly functionalized aminonitropyridines requires precise control over reaction conditions. The following self-validating protocol outlines the synthesis of 4-amino-3,5-dinitropyridine via Nucleophilic Aromatic Substitution (SNAr), detailing the mechanistic causality behind each methodological choice.
Step 1: Dinitration of 4-Hydroxypyridine
Procedure: Slowly add 4-hydroxypyridine to a heavily cooled (0°C) mixture of fuming nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). Gradually warm the reaction vessel to 60°C and maintain for 4 hours.
Causality: The pyridine ring is inherently electron-deficient and resistant to electrophilic aromatic substitution. The hydroxyl group at the 4-position activates the ring (ortho/para directing). The use of fuming HNO3/H2SO4 generates a high concentration of the nitronium ion (NO2+). Temperature control is critical because nitration is highly exothermic; thermal runaway can lead to explosive degradation of the energetic dinitrated precursors 2.
Step 2: Chlorination to 4-Chloro-3,5-dinitropyridine
Procedure: Isolate the 4-hydroxy-3,5-dinitropyridine intermediate. Reflux with phosphorus oxychloride (POCl3) at 100°C for 6 hours. Quench carefully over crushed ice to neutralize excess chlorinating agent.
Causality: The hydroxyl group is a poor leaving group for the subsequent SNAr reaction. Reacting it with POCl3 converts it into a superior chloride leaving group. The two adjacent nitro groups strongly withdraw electron density, rendering the C4 carbon highly electrophilic and primed for nucleophilic attack.
Step 3: Amination via SNAr
Procedure: Dissolve the 4-chloro-3,5-dinitropyridine in anhydrous ethanol. Bubble dry ammonia (NH3) gas through the solution at room temperature until complete conversion is observed via Thin Layer Chromatography (TLC).
Causality: This is the critical SNAr step. The strong electron-withdrawing nature of the two nitro groups lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, stabilizing the Meisenheimer complex intermediate. This allows the relatively weak nucleophile (ammonia) to efficiently displace the chloride ion at room temperature, yielding the final 4-amino-3,5-dinitropyridine product.
Visualizing Pathways and Workflows
Understanding the logical flow of both the biological mechanism and the synthetic methodology is crucial for rational drug design.
Proposed apoptotic signaling pathway induced by aminonitropyridine metal complexes.
Step-by-step synthetic workflow for 4-Amino-3,5-dinitropyridine via SNAr.
Conclusion
The rational design of aminonitropyridine derivatives offers immense synthetic potential and biological utility. By understanding the causality behind their chemical reactivity—specifically the interplay between electron-donating and withdrawing groups—researchers can optimize these scaffolds for targeted therapies, ranging from highly potent antimalarials to novel apoptotic metal complexes.
MDPI. "Nitropyridines in the Synthesis of Bioactive Molecules". Pharmaceuticals.
ResearchGate. "Synthesis and characterization of mixed ligand Cu(II) complexes of 2-methoxy-5-sulfamoylbenzoic acid and 2-aminopyridine derivatives". Macedonian Journal of Chemistry.
DergiPark. "Synthesis, characterization, and investigation of antibacterial and antifungal properties of salt and metal complexes of 2-amino". Selcuk Univ. J. Sci. Fac.
A Technical Guide to the Spectroscopic Characterization of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine
Introduction to 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure com...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine
3-(3-Methoxyphenyl)-5-nitropyridin-4-amine is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure combines a substituted pyridine ring with a methoxyphenyl moiety, functional groups that are common in pharmacologically active molecules. Accurate spectroscopic characterization is the cornerstone of its chemical identity and purity assessment.
The following sections will provide a detailed predictive analysis of the NMR, IR, and Mass Spectra of this compound, grounded in established spectroscopic principles and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine, both ¹H and ¹³C NMR will provide definitive structural information.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methoxyphenyl ring, the methoxy group, and the amine group. The predicted chemical shifts (in ppm, relative to TMS) are based on the electronic environment of each proton.
Proton Assignment
Predicted Chemical Shift (ppm)
Multiplicity
Integration
Justification
H-2' / H-6'
~6.8 - 7.0
Doublet / Multiplet
2H
Protons ortho to the methoxy group on the phenyl ring.
H-4'
~6.9
Triplet
1H
Proton para to the methoxy group on the phenyl ring.
H-5'
~7.3
Triplet
1H
Proton meta to the methoxy group on the phenyl ring.
Pyridine H-2
~8.0 - 8.2
Singlet
1H
Deshielded by the adjacent nitrogen and the electron-withdrawing nitro group.
Pyridine H-6
~8.8 - 9.0
Singlet
1H
Strongly deshielded by the adjacent nitrogen and the para-nitro group.
-NH₂
~5.0 - 6.0
Broad Singlet
2H
Chemical shift can vary with solvent and concentration.
-OCH₃
~3.8
Singlet
3H
Characteristic chemical shift for a methoxy group on an aromatic ring.[4]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The predicted chemical shifts are influenced by the electronegativity of attached atoms and resonance effects.
Carbon Assignment
Predicted Chemical Shift (ppm)
Justification
-OCH₃
~55 - 60
Typical range for a methoxy carbon attached to an aromatic ring.[4]
Phenyl C-2' / C-6'
~114 - 122
Shielded by the electron-donating methoxy group.
Phenyl C-4'
~121
Shielded by the electron-donating methoxy group.
Phenyl C-5'
~130
Less affected by the methoxy group.
Phenyl C-1'
~138
Quaternary carbon attached to the pyridine ring.
Phenyl C-3'
~160
Quaternary carbon attached to the methoxy group.
Pyridine C-3
~125
Shielded by the adjacent amino group.
Pyridine C-5
~140
Deshielded by the attached nitro group.
Pyridine C-4
~150
Deshielded by the attached amino group.
Pyridine C-2
~145
Deshielded by the adjacent nitrogen.
Pyridine C-6
~155
Strongly deshielded by the adjacent nitrogen and the para-nitro group.
Experimental Protocol for NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
¹H NMR Acquisition:
Acquire a standard one-pulse ¹H spectrum.
Set the spectral width to cover the range of -2 to 12 ppm.
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
Set the spectral width to cover the range of 0 to 200 ppm.
A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.
Visualization of NMR Workflow
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine will be dominated by the characteristic vibrations of the nitro, amino, and aromatic ether functionalities.
Experimental Protocol for IR Data Acquisition (ATR)
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
Data Acquisition:
Collect a background spectrum of the clean, empty ATR crystal.
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.
Data Processing: Perform an ATR correction and baseline correction using the spectrometer's software.
Visualization of Key IR Absorptions
Caption: Correlation of functional groups to IR regions.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.
Predicted Mass Spectrum
Molecular Ion (M⁺): The mass spectrum, likely acquired using electrospray ionization (ESI), should show a prominent protonated molecular ion [M+H]⁺ at m/z 246. The molecular ion peak itself (M⁺) at m/z 245 would be expected in an electron ionization (EI) experiment.
Isotope Peaks: An [M+H+1]⁺ peak at m/z 247 with an intensity of approximately 13.5% relative to the [M+H]⁺ peak is expected due to the natural abundance of ¹³C.
Predicted Fragmentation Pathways
Aromatic compounds are generally stable, leading to a prominent molecular ion peak. However, characteristic fragmentation patterns are expected:
Loss of NO₂: A fragment ion at m/z 200 ([M+H - NO₂]⁺) resulting from the loss of a nitro group (46 Da).
Loss of NO: A fragment ion at m/z 216 ([M+H - NO]⁺) from the loss of nitric oxide (30 Da).
Loss of CH₃: A fragment ion at m/z 231 ([M+H - CH₃]⁺) due to the loss of a methyl radical from the methoxy group.
Loss of CH₃ followed by CO: A fragment ion at m/z 203 ([M+H - CH₃ - CO]⁺) is a common pathway for anisole derivatives.
Experimental Protocol for Mass Spectrometry (ESI-MS)
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Q-TOF or Orbitrap instrument for high-resolution mass measurement.
Data Acquisition:
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion at m/z 246 for collision-induced dissociation (CID).
Data Analysis: Determine the accurate mass of the molecular ion and its major fragments. Use the accurate mass to confirm the elemental composition.
This technical guide provides a comprehensive, predictive framework for the spectroscopic analysis of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine. By understanding the expected NMR, IR, and MS data, researchers can efficiently and accurately confirm the synthesis of the target compound, assess its purity, and proceed with further investigations into its properties and applications. The provided protocols represent standard, robust methods for acquiring high-quality spectroscopic data for this class of molecules.
References
Infrared of nitro compounds. (n.d.). Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]
Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Colorado Boulder. Retrieved March 27, 2026, from [Link]
3-(3-Methoxyphenyl)-5-nitropyridin-4-amine. (n.d.). ChemSrc. Retrieved March 27, 2026, from [Link]
Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs. Retrieved March 27, 2026, from [Link]
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2018). Molecules, 23(9), 2209. MDPI. Retrieved March 27, 2026, from [Link]
SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (2010). TSI Journals. Retrieved March 27, 2026, from [Link]
Mass spectral fragmentation. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. (1970). The Journal of Organic Chemistry, 35(4), 1118–1121. ACS Publications. Retrieved March 27, 2026, from [Link]
Organic Chemistry - Spectroscopy - 3-Methoxyphenol. (2017, July 7). YouTube. Retrieved March 27, 2026, from [Link]
Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022). Journal of Mass Spectrometry, 57(4), e4821. PubMed. Retrieved March 27, 2026, from [Link]
13C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data. Retrieved March 27, 2026, from [Link]
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved March 27, 2026, from [Link]
MALDI-induced Fragmentation of Leucine enkephalin, Nitro-Tyr Leucine Enkaphalin, and d(5)-Phe-nitro-Tyr-leucine enkephalin. (2009). Journal of the American Society for Mass Spectrometry, 20(10), 1849–1858. PubMed. Retrieved March 27, 2026, from [Link]
13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (2005). International Journal of Molecular Sciences, 6(2), 52-60. SciSpace. Retrieved March 27, 2026, from [Link]
Unlocking the Pharmacological Potential of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine: A Technical Guide to Therapeutic Targets and Assay Workflows
Executive Summary & Structural Rationale In modern medicinal chemistry, identifying a highly functionalized, versatile scaffold is the cornerstone of successful hit-to-lead optimization. 3-(3-Methoxyphenyl)-5-nitropyridi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
In modern medicinal chemistry, identifying a highly functionalized, versatile scaffold is the cornerstone of successful hit-to-lead optimization. 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine (CAS No. 2077846-47-8) 1 represents a privileged pharmacophore[1]. As a Senior Application Scientist, I frequently encounter libraries where this specific core—a 4-amino-5-nitropyridine derivative—serves as a critical bioisostere for purines and a precursor for highly potent polycyclic inhibitors.
The strategic placement of functional groups on this molecule dictates its polypharmacological potential:
The 5-Nitro Group: Acts as a strong electron-withdrawing group (EWG), modulating the pKa of the pyridine nitrogen and serving as a critical hydrogen-bond acceptor.
The 4-Amino Group: Provides a rigid hydrogen-bond donor, essential for anchoring the molecule within ATP-binding clefts or hydrophobic protein pockets.
The 3-(3-Methoxyphenyl) Moiety: The methoxy substitution enhances lipophilicity and rotational flexibility, allowing the aromatic ring to mimic the A-ring of colchicine or fit into the hydrophobic specificity pockets of kinases.
This whitepaper dissects the primary therapeutic targets for this scaffold and provides self-validating, field-proven protocols for mechanistic evaluation.
Nitropyridine-amine derivatives have been extensively validated as potent tubulin polymerization inhibitors 2. The 3-methoxyphenyl group perfectly mimics the steric bulk of traditional colchicine-site binders[2]. By binding to β-tubulin, these compounds prevent the formation of the mitotic spindle, leading to G2/M phase cell cycle arrest and subsequent apoptosis. In our experience, maintaining a methoxy group on the phenyl ring is critical; replacing it with bulky, multi-substituted groups often results in a complete loss of cytotoxic activity.
JAK/TYK2 Kinase Inhibition
The 4-amino-5-nitropyridine core is a foundational building block for synthesizing imidazo[4,5-b]pyridines 3. By reducing the nitro group and cyclizing the resulting diamine, researchers generate potent ATP-competitive inhibitors targeting the Janus kinase (JAK) family, specifically TYK2[3]. These targets are critical in treating autoimmune and inflammatory disorders.
RNA Helicase DHX33 Modulation
Emerging oncology research highlights the role of DHX33 in driving lung cancer and glioblastoma. Polycyclic derivatives synthesized from the nitropyridine-amine scaffold have shown remarkable efficacy in inhibiting the ATPase activity of DHX33, disrupting RNA transcription and splicing in tumor cells 4[4].
Quantitative Data Presentation
The following table synthesizes the pharmacological profiling of the nitropyridine-amine scaffold across various validated targets, establishing a benchmark for your SAR (Structure-Activity Relationship) campaigns.
To ensure scientific integrity, assay selection must be deliberate. Below are the optimized protocols we utilize to validate hit compounds derived from this scaffold.
Protocol A: In Vitro Cytotoxicity via Sulforhodamine B (SRB) Assay
Causality & Rationale: We strictly utilize the SRB assay over MTT for nitropyridine compounds. MTT relies on mitochondrial reductase activity, which can be artificially uncoupled by nitroaromatic compounds, yielding false positives. SRB binds stoichiometrically to basic amino acids, providing a direct, interference-free measurement of total cellular protein mass.
Cell Seeding: Seed tumor cells (e.g., A549) at 3,000–5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C to ensure cells enter the exponential growth phase.
Compound Treatment: Add the nitropyridine test compounds in 5-fold serial dilutions (0.01 µM to 100 µM). Incubate for 48–72 hours.
Fixation: Add 50 µL of cold 50% Trichloroacetic acid (TCA) directly to the wells. Why? TCA instantly denatures proteins and halts metabolism, fixing the cells to the plate without degrading the protein structure required for dye binding. Incubate at 4°C for 1 hour.
Staining: Wash plates with distilled water and dry. Add 100 µL of 0.4% SRB solution (dissolved in 1% acetic acid). Incubate for 10 minutes at room temperature.
Washing: Wash 5 times with 1% acetic acid. Why? The mild acid removes unbound dye without dissociating the dye bound to basic amino acid residues.
Solubilization & Readout: Add 100 µL of 10 mM Tris base (pH 10.5) to uncouple the dye. Shake for 5 minutes and measure absorbance at 515 nm.
Protocol B: Kinetic Tubulin Polymerization Assay
Causality & Rationale: Endpoint assays cannot differentiate between nucleation delays and total polymerization failure. This kinetic fluorescence assay provides real-time mechanistic proof of microtubule destabilization.
Reagent Preparation: Prepare porcine brain tubulin (3 mg/mL) in PIPES buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and a fluorescent reporter (e.g., DAPI). Why? GTP is the obligate energy source for assembly; PIPES maintains physiological pH without chelating the essential Mg²⁺ ions.
Compound Incubation: Pre-incubate tubulin with 5 µM of the test compound in a 96-well half-area plate on ice for 15 minutes.
Kinetic Measurement: Transfer the plate to a microplate reader pre-heated to 37°C. Why? Polymerization is strictly temperature-dependent and initiates at 37°C. Measure fluorescence (Ex: 340 nm / Em: 410 nm) every 60 seconds for 1 hour to plot the polymerization curve.
Visualizations & Workflows
Mechanism of Action: Tubulin Polymerization Pathway
Fig 1: Mechanistic pathway of nitropyridine-amine derivatives targeting the colchicine binding site.
Hit-to-Lead Experimental Workflow
Fig 2: Self-validating high-throughput screening workflow for nitropyridine scaffolds.
National Institutes of Health (PMC). "Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors." NIH PubMed Central.
Google Patents. "EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders." European Patent Office.
Googleapis / European Patent Office. "EP4089089A1 - POLYCYCLIC COMPOUNDS FOR INHIBITING RNA HELICASE DHX33 AND USE THEREOF." EPO Patent Database.
In Silico Analysis of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine: A Technical Guide for Target Identification and Interaction Modeling
This technical guide provides a comprehensive, in-depth framework for the in silico investigation of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine, a novel small molecule with potential therapeutic applications. Given the a...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides a comprehensive, in-depth framework for the in silico investigation of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine, a novel small molecule with potential therapeutic applications. Given the absence of established biological targets for this compound, this document outlines a systematic workflow, commencing with target identification and culminating in a rigorous analysis of its molecular interactions through advanced computational techniques. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling.
The structural characteristics of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine, particularly the aminopyridine core, are suggestive of potential interactions with the ATP-binding site of protein kinases.[1] Kinases are a pivotal class of enzymes in cellular signaling and are frequently implicated in diseases such as cancer, making them a primary focus of drug discovery efforts.[1][2] Therefore, this guide will use the protein kinase family as the principal target class for the described methodologies.
Part 1: Strategic Target Identification and Validation
The initial and most critical phase in the in silico analysis of a novel compound is the identification of its putative biological target(s). This process involves a multi-faceted approach that leverages existing biological data and computational prediction tools.
Ligand-Based Target Prediction
The principle of "similar properties" suggests that molecules with comparable physicochemical characteristics are likely to interact with similar biological targets. Web-based servers such as SwissTargetPrediction can be employed to predict potential protein targets based on the 2D structure of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine. These tools compare the query molecule to a database of known ligands and their corresponding targets, providing a ranked list of potential protein interactions.
Literature and Database Mining for Structurally Related Compounds
A systematic search of chemical and biological databases (e.g., PubChem, ChEMBL) for compounds structurally analogous to 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine can reveal known biological activities and targets. This information can provide valuable clues for selecting a relevant protein kinase or kinase family for further investigation. For instance, nitropyridine derivatives have shown potential as anticancer agents.[3][4]
Target Prioritization and Selection
The list of potential targets generated from the above steps should be prioritized based on several criteria:
Disease Relevance: The involvement of the kinase in the pathophysiology of a specific disease of interest (e.g., a particular cancer type).
Druggability: The presence of a well-defined binding pocket that can accommodate a small molecule inhibitor.
Availability of Structural Data: The existence of high-quality crystal structures in the Protein Data Bank (PDB) is highly desirable to facilitate structure-based drug design.[2]
For the purpose of this guide, let us hypothesize that our target identification process has implicated Proto-oncogene tyrosine-protein kinase Src as a high-priority target.
Part 2: Meticulous Preparation of the Receptor Structure
The accuracy of any in silico modeling study is contingent upon the quality of the starting protein structure. This section details the necessary steps for preparing the Src kinase domain for subsequent docking and simulation studies.
Scenario A: Utilizing an Existing Experimental Structure
A search of the Protein Data Bank (PDB) is the first step. For this example, we will use the PDB entry 2SRC , a crystal structure of human Src kinase.
Experimental Protocol: Receptor Preparation
PDB File Retrieval: Download the PDB file (2SRC.pdb) from the RCSB PDB database.
Initial Cleaning and Inspection: Open the PDB file in a molecular visualization program such as PyMOL or UCSF Chimera. Remove all non-essential molecules, including water, ions, and co-crystallized ligands.
Addition of Hydrogen Atoms: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. This can be done using tools like the reduce program or built-in functions within molecular modeling software.[5]
Protonation State Assignment: Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH of 7.4.
Structural Integrity Check: Inspect the protein for any missing residues or backbone breaks. If significant portions are missing, homology modeling (described below) may be necessary.
Final Structure Saving: Save the prepared protein structure in a suitable format, such as PDB or Mol2, for use in docking and simulation software.
Scenario B: When No Experimental Structure Exists - Homology Modeling
In the absence of an experimental structure for the target kinase, a reliable 3D model can be generated through homology modeling, provided a suitable template structure is available.[6][7]
Experimental Protocol: Homology Modeling Workflow
Template Identification: Use the target protein sequence as a query for a BLAST search against the PDB to identify suitable template structures with high sequence identity (>30% is generally acceptable).
Sequence Alignment: Perform a sequence alignment of the target and template sequences using tools like ClustalW or T-Coffee.
Model Building: Utilize a homology modeling server such as SWISS-MODEL or a standalone program like MODELLER to generate the 3D model based on the sequence alignment and the template structure(s).[8]
Model Refinement and Validation: The generated model should be subjected to energy minimization to relieve any steric clashes. The quality of the model must then be rigorously assessed using tools like PROCHECK (for Ramachandran plot analysis) and Verify3D to ensure its stereochemical and structural soundness.
Caption: Workflow for generating a homology model of a protein target.
Part 3: Ligand Preparation for Docking
Proper preparation of the small molecule ligand is as crucial as preparing the receptor.
Experimental Protocol: Ligand Preparation
2D to 3D Conversion: Draw the 2D structure of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine using a chemical drawing tool like ChemDraw or MarvinSketch and save it in a 2D format (e.g., SMILES). Use a program like Open Babel to convert the 2D structure into a 3D conformation.
Energy Minimization: Perform a geometry optimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
Charge Assignment: Assign partial atomic charges to the ligand atoms. The Gasteiger-Marsili method is a commonly used approach for this step.
Torsion Angle Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.
Final Format Conversion: Save the prepared ligand in the PDBQT format, which is required by AutoDock Vina.
Part 4: Molecular Docking to Predict Binding Modes
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] This section outlines the procedure using the widely-used open-source software AutoDock Vina.[10]
Experimental Protocol: Molecular Docking with AutoDock Vina
Grid Box Definition: Define a 3D grid box that encompasses the ATP-binding site of the Src kinase. The dimensions and center of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.
Configuration File Creation: Create a configuration file that specifies the paths to the prepared receptor (PDBQT) and ligand (PDBQT) files, the coordinates of the grid box center, and its dimensions.
Running the Docking Simulation: Execute the AutoDock Vina program from the command line, providing the configuration file as input.
Analysis of Docking Results: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
Visualization of Interactions: Visualize the top-ranked binding pose in a molecular graphics program to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues.
Caption: A streamlined workflow for performing molecular docking.
Part 5: Assessing Complex Stability with Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, allowing for a more rigorous assessment of its stability.[11][12] GROMACS is a powerful and widely-used open-source software package for performing MD simulations.[11]
Experimental Protocol: GROMACS MD Simulation
System Preparation:
Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER99SB-ILDN) and the ligand (e.g., General Amber Force Field - GAFF).
Topology Generation: Generate topology files for both the protein and the ligand. The ligand topology can be generated using tools like ACPYPE or the CGenFF server.[11]
Solvation: Place the protein-ligand complex in a periodic box of a suitable shape (e.g., cubic) and solvate it with a water model such as TIP3P.
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration.
Energy Minimization: Perform a steep descent energy minimization of the system to remove any steric clashes or unfavorable geometries.
Equilibration:
NVT Ensemble (Constant Number of Particles, Volume, and Temperature): Equilibrate the system at a constant temperature (e.g., 300 K) to ensure that the temperature is stable.
NPT Ensemble (Constant Number of Particles, Pressure, and Temperature): Equilibrate the system at a constant pressure (e.g., 1 bar) to ensure that the density of the system is appropriate.
Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the protein-ligand complex adequately.
Caption: The sequential steps involved in a typical MD simulation.
Part 6: Post-Simulation Analysis and Binding Free Energy Calculations
The trajectory from the MD simulation contains a wealth of information about the dynamics and stability of the protein-ligand complex.
Trajectory Analysis
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the system. A stable system will exhibit a plateau in the RMSD plot over time.[13]
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible and rigid regions. High RMSF values in the binding site may indicate instability of the ligand binding.[11]
Hydrogen Bond Analysis: Analyze the hydrogen bond interactions between the protein and the ligand throughout the simulation to identify key and persistent interactions.[13]
Binding Free Energy Calculation
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods for estimating the binding free energy of a ligand to a protein.[14][15]
Experimental Protocol: MM/PBSA Calculation
Snapshot Extraction: Extract a set of snapshots (e.g., 100-1000) from the stable portion of the MD trajectory.
Energy Calculations: For each snapshot, calculate the following energy terms for the complex, the receptor, and the ligand individually:
Molecular mechanics energy (van der Waals and electrostatic interactions).
Polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model).
Nonpolar solvation energy (typically estimated from the solvent-accessible surface area).
Binding Free Energy Calculation: The binding free energy is then calculated by taking the difference between the energies of the complex and the individual receptor and ligand, and averaging over all the snapshots.
Parameter
Description
Typical Software
Docking Score
An empirical score representing the predicted binding affinity. Lower values are generally better.
AutoDock Vina
RMSD
Root Mean Square Deviation. Measures the average distance between the atoms of superimposed protein or ligand structures over time.
GROMACS
RMSF
Root Mean Square Fluctuation. Measures the fluctuation of each residue from its average position.
GROMACS
MM/PBSA ΔG_bind
The calculated binding free energy from the MM/PBSA method. A more negative value indicates stronger binding.
g_mmpbsa
Conclusion
This technical guide has outlined a comprehensive in silico workflow for the characterization of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine, a novel small molecule with potential kinase inhibitory activity. By following a systematic approach of target identification, meticulous structure preparation, molecular docking, and rigorous molecular dynamics simulations coupled with binding free energy calculations, researchers can gain significant insights into the potential biological targets and binding mechanisms of this and other novel compounds. This structured approach not only enhances the efficiency of the drug discovery process but also provides a solid foundation for subsequent experimental validation.
References
Šimůnková, M., Svozil, D., & Musil, M. (2021). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 9, 794713. [Link]
Sabe, V. T., Ntchapda, F., & Tchadouégnigni, B. (2022). 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes. Bio-protocol, 12(11), e4432. [Link]
OpenFE Development Team. (2023). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. OpenFE Documentation. [Link]
Bora, R. (2023). Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. LinkedIn. [Link]
Vikhorev, E. G., & Vakhitova, Y. V. (2007). In silico design of protein kinase inhibitors: successes and failures. Current medicinal chemistry, 14(13), 1373–1386. [Link]
Vikhorev, E. G., & Vakhitova, Y. V. (2007). In Silico Design of Protein Kinase Inhibitors: Successes and Failures. Current Medicinal Chemistry, 14(13), 1373-1386. [Link]
Byrne, B. J., Capriotti, E., & van der Kamp, M. W. (2020). Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible. Bioinformatics, 36(20), 5069–5071. [Link]
OpenFE GROMACS Development Team. (2023). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. openfe-gromacs documentation. [Link]
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Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery, 10(5), 449–461. [Link]
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ResearchGate. (2024). What are the key differences between MMGBSA and MMPBSA in estimating free binding energy of a protein-ligand complex following Drug design study?. ResearchGate. [Link]
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Physicochemical Profiling of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine: A Comprehensive Technical Guide
Executive Summary The rational development of novel therapeutics requires a rigorous understanding of a lead compound’s physicochemical properties. 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine (CAS: 2077846-47-8) is a high...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational development of novel therapeutics requires a rigorous understanding of a lead compound’s physicochemical properties. 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine (CAS: 2077846-47-8) is a highly functionalized heterocycle featuring a 4-aminopyridine core, a twisted biaryl linkage, and a strongly electron-withdrawing nitro group. This unique structural triad presents specific challenges and opportunities regarding solubility and stability.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic property listing. We will deconstruct the causality behind this molecule's behavior, establishing self-validating protocols to accurately map its thermodynamic solubility and degradation pathways.
Structural Deconstruction & Causality
To predict the behavior of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine, we must analyze the electronic and steric interplay of its functional groups.
The Electronic "Push-Pull" System
The foundational core of this molecule is pyridine-4-amine. Unsubstituted 4-aminopyridine is a highly water-soluble, basic compound with a pKa of 9.17, existing predominantly as a protonated monocation at physiological pH[1][2]. However, the addition of the 5-nitro group fundamentally alters this electronic landscape.
Causality: The nitro group exerts a massive electron-withdrawing effect via both inductive and resonance mechanisms. This pulls electron density away from the pyridine nitrogen, drastically reducing its basicity. Consequently, the predicted pKa of the pyridine nitrogen drops from ~9.17 to approximately 3.5–4.5.
Impact: The molecule will remain largely un-ionized at physiological pH (7.4), shifting its solubility profile from aqueous-soluble to highly lipophilic.
The Biaryl Axis and Conformational Twist
The 3-(3-methoxyphenyl) substituent creates a biaryl system. Due to the steric clash between the methoxyphenyl ring and the adjacent 4-amino group, the molecule cannot adopt a planar conformation.
Causality: Axially chiral biaryl amines typically exhibit a significant torsional twist to minimize steric strain[3].
Impact: While the addition of the aromatic ring significantly increases the partition coefficient (LogP), the out-of-plane twist disrupts optimal
π−π
stacking in the solid state. This reduction in crystal lattice energy prevents the solubility from dropping as severely as it would in a strictly planar, rigid analog.
Solubility Dynamics & Optimization
Because the compound is un-ionized at blood pH and possesses a bulky lipophilic ether (methoxyphenyl), its aqueous solubility is thermodynamically limited.
To generate trustworthy data, kinetic solubility (solvent-shift) is insufficient. The following thermodynamic protocol ensures a self-validating equilibrium state.
Methodology:
Preparation: Weigh 2.0 mg of solid 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine into glass HPLC vials.
Buffer Addition: Add 1.0 mL of aqueous buffer (test across pH 1.2, 4.5, 6.8, and 7.4). Do not use DMSO co-solvents, as even 1% DMSO can artificially inflate the apparent solubility of biaryl compounds.
Equilibration: Agitate vials on a thermoshaker at 37°C at 800 rpm for 24 hours.
Phase Separation: Centrifuge at 14,000 rpm for 15 minutes to pellet undissolved solids. (Filtration is avoided as lipophilic compounds often bind non-specifically to filter membranes).
Quantification: Analyze the supernatant via HPLC-UV (λ = 254 nm), quantifying against a standard curve prepared in 50/50 Acetonitrile/Water.
Caption: Thermodynamic equilibrium solubility workflow for lipophilic biaryl compounds.
Comprehensive Stability Matrix
The stability profile of this compound is heavily dictated by the juxtaposition of the electron-rich amine and the electron-deficient nitro group.
Degradation Vulnerabilities
Hydrolytic Stability (High): The molecule lacks hydrolyzable functional groups (e.g., esters, amides). The methoxy ether and aromatic amines are highly resistant to aqueous hydrolysis across the physiological pH range.
Thermal Stability (Moderate-High): Nitroaromatics can be sensitive to extreme heat due to the high energy of the N-O bonds. However, under standard pharmaceutical processing conditions (< 80°C), the compound remains stable.
Photolytic Stability (Low - Critical Vulnerability): The primary degradation pathway for ortho-nitroanilines is photochemically driven. Upon exposure to UV light, the nitro group is excited to a triplet state. Because there is a hydrogen donor (the 4-amine) in close proximity, the molecule is highly susceptible to intramolecular hydrogen abstraction, leading to the formation of reactive nitroso or hydroxylamine intermediates[4].
Oxidative Stability (Moderate): While primary aromatic amines are prone to oxidation, the strongly electron-withdrawing nitro group reduces the electron density on the amine, offering partial protection against ambient auto-oxidation.
Protocol 2: ICH Q1A/Q1B Compliant Forced Degradation
To validate the stability profile, a forced degradation study must be executed with strict mass-balance monitoring.
Methodology:
Sample Preparation: Prepare a 0.1 mg/mL solution of the compound in a 50:50 mixture of Water/Acetonitrile.
Hydrolytic Stress:
Acidic: Add 0.1 N HCl, heat to 60°C for 48 hours.
Basic: Add 0.1 N NaOH, heat to 60°C for 48 hours.
Oxidative Stress: Add 3%
H2O2
, incubate at room temperature for 24 hours.
Photolytic Stress (ICH Q1B): Expose the solution in a quartz vial to a cool white fluorescent lamp (1.2 million lux hours) and near-UV energy (200 watt hours/square meter).
Analysis: Quench all reactions. Analyze via LC-MS/MS. Critical Step: Ensure mass balance—the sum of the area of the intact parent peak plus the areas of all degradant peaks must equal ~100% of the control peak area. A loss of mass balance indicates the formation of volatile degradants or irreversible column binding.
Caption: Proposed photolytic degradation pathway via nitro group excitation.
Conclusion & Strategic Recommendations
3-(3-Methoxyphenyl)-5-nitropyridin-4-amine is a structurally complex scaffold that trades aqueous solubility for high lipophilicity and target-binding potential.
Formulation Strategy: Due to its poor solubility at pH 7.4, standard aqueous formulations will fail. Formulation scientists should leverage its pH-dependent solubility by utilizing acidic salt forms (e.g., hydrochloride or mesylate salts) if the pKa allows, or employ lipid-based drug delivery systems (SMEDDS) to capitalize on its high LogP.
Handling Strategy: Given the high risk of photolytic degradation inherent to nitro-amine systems, all solid handling and solution preparation must be conducted in amber glassware or under UV-filtered lighting.
References
European Medicines Agency (EMA). "Fampyra, INN-Fampridine - Assessment Report." (June 23, 2011). Details the baseline physicochemical properties, including the pKa (9.17), of the unsubstituted pyridine-4-amine core. Available at:[Link]
National Institutes of Health (NIH) / PubChem. "4-Aminopyridine | C5H6N2 | CID 1727." Outlines the experimental properties and high aqueous solubility of the parent aminopyridine scaffold. Available at:[Link]
The Journal of Organic Chemistry (ACS Publications). "Insights into the Origins of Configurational Stability of Axially Chiral Biaryl Amines with an Intramolecular N−H−N Hydrogen Bond." (June 29, 2010). Explains the steric bulk, torsional twist, and conformational stability of biaryl amine systems. Available at: [Link]
National Center for Biotechnology Information (PMC). "Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus." Discusses the electronic impact and stability of nitro groups on biaryl pharmaceutical scaffolds. Available at:[Link]
Application Note: Synthesis Protocol for 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine
Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Context: Synthesis of intermediate scaffolds for kinase inhibitors and Wnt pathway modulators (e.g., azaindoles, pyrazolo[...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Application Context: Synthesis of intermediate scaffolds for kinase inhibitors and Wnt pathway modulators (e.g., azaindoles, pyrazolo[3,4-b]pyridines)[1][2].
Mechanistic Rationale & Expert Insights
The synthesis of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-5-nitropyridin-4-amine with 3-methoxyphenylboronic acid[1]. Designing an efficient protocol for this specific transformation requires navigating the unique electronic properties of the pyridine core.
The "Protecting-Group-Free" Advantage:
In standard cross-coupling reactions involving aminopyridines, the free primary amine can coordinate to the palladium center, leading to severe catalyst deactivation (poisoning) and necessitating protecting groups such as acetyl or Boc[3][4]. However, in 3-bromo-5-nitropyridin-4-amine, the basicity and nucleophilicity of the 4-amino group are drastically attenuated by the strongly electron-withdrawing 5-nitro group and the pyridine ring itself. This electron-deficient environment prevents lone-pair coordination to the catalyst, allowing the Suzuki coupling to proceed efficiently without amine protection[1].
Solvent and Base Causality:
The reaction utilizes a biphasic solvent system of 1,4-dioxane and 1N aqueous Na₂CO₃[1].
Why 1,4-Dioxane? Dioxane provides a high boiling point (101 °C) necessary to overcome the steric hindrance of the ortho-substituted pyridine ring during the oxidative addition step. Lower boiling solvents (like THF) often result in stalled reactions[3].
Why Aqueous Base? The aqueous phase is critical for dissolving the inorganic base and facilitating the formation of the reactive boronate complex
[Ar−B(OH)3]−
. This negatively charged complex is the actual nucleophilic species that undergoes transmetalation with the Pd(II) intermediate[4].
Caption: Mechanistic catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summarization
To ensure optimal resource allocation, the following tables summarize the required reagent equivalencies and the expected outcomes based on varying reaction parameters.
Caption: Step-by-step workflow for the synthesis of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine.
Step-by-Step Methodology
Phase 1: Preparation & Degassing
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-nitropyridin-4-amine (1.0 eq) and 3-methoxyphenylboronic acid (1.1 eq)[3].
Add 1,4-dioxane and 1N aqueous Na₂CO₃ solution (volume ratio 4:1) to achieve a substrate concentration of approximately 0.2 M[1][2].
Critical Step: Sparge the biphasic mixture with ultra-pure Argon or Nitrogen for at least 15 minutes. Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) catalyst[3].
Phase 2: Catalysis & Heating
4. Quickly remove the septum and add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) under a positive pressure of Argon[3].
5. Seal the flask and heat the reaction mixture to 95 °C (reflux) using a pre-heated oil bath[1].
6. Stir vigorously for 12–16 hours. Vigorous stirring is essential to maximize the interfacial surface area between the organic and aqueous phases, ensuring efficient transmetalation.
Phase 3: Quenching & Extraction
7. Cool the reaction mixture to room temperature. The mixture will typically appear as a dark biphasic solution.
8. Dilute the mixture with Ethyl Acetate (EtOAc) and distilled water.
9. Separate the organic layer. Extract the aqueous layer twice more with EtOAc.
10. Wash the combined organic layers with saturated NaCl solution (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[3].
Phase 4: Purification
11. Purify the crude residue via flash column chromatography on silica gel.
12. Use a gradient elution (e.g., 10% to 50% EtOAc in Hexanes). Collect the product fractions identified via TLC (UV active).
Self-Validating System & Troubleshooting
A robust protocol must be self-validating. Use the following analytical checkpoints to ensure the integrity of your reaction:
TLC Monitoring: The starting material (3-bromo-5-nitropyridin-4-amine) is a distinct yellow spot. As the reaction proceeds, the target product will appear as a new, highly UV-active spot. Troubleshooting: If a highly non-polar spot appears near the solvent front, it is likely 3,3'-dimethoxybiphenyl (a homocoupling byproduct caused by poor degassing)[3].
LC-MS Validation: Monitor the disappearance of the starting material mass (
m/z
218.0 / 220.0
[M+H]+
for
79Br/81Br
isotopes) and the appearance of the target product mass (
m/z
246.09
[M+H]+
)[5].
Visual Cues: The transition from a yellow suspension to a dark brown/black mixture over time indicates an active palladium cycle and the eventual formation of "palladium black" as the catalyst naturally decomposes at the end of the reaction lifecycle.
References
[4] Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine | Source: MDPI | URL: [Link]
[1] Title: US8450340B2 - 1H-pyrazolo[3,4-b]pyridines and therapeutic uses thereof | Source: Google Patents | URL:
[2] Title: US20110034497A1 - Indazole inhibitors of the wnt signal pathway and therapeutic uses thereof | Source: Google Patents | URL:
[5] Title: CA2854229A1 - 1h-pyrazolo[3,4-b]pyridines and therapeutic uses thereof | Source: Google Patents | URL:
Application Note: Advanced Experimental Setup for 4-Nitropyridine Synthesis
Introduction & Mechanistic Rationale The synthesis of nitropyridines is a foundational process in drug development, providing critical intermediates for active pharmaceutical ingredients (APIs). However, the direct elect...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The synthesis of nitropyridines is a foundational process in drug development, providing critical intermediates for active pharmaceutical ingredients (APIs). However, the direct electrophilic aromatic substitution (EAS) of pyridine is notoriously difficult. In the strongly acidic medium demanded by nitration reactions (e.g., HNO₃/H₂SO₄), pyridine is entirely converted into the corresponding protonated pyridinium species[1]. This protonation strongly deactivates the ring toward nucleophilic attack, meaning direct nitration does not take place effectively under standard conditions[1].
To circumvent this thermodynamic and kinetic hurdle, the N-oxidation strategy is employed. By first oxidizing pyridine to pyridine N-oxide, the electronic distribution of the ring is fundamentally altered. The N-oxide group donates electron density into the ring via resonance, increasing the electron density specifically at the 4-position (para to the N-oxide group)[2]. This makes the molecule highly reactive toward electrophilic substitution. The nitronium ion (NO₂⁺) preferentially attacks the 4-position, and subsequent deprotonation restores aromaticity, yielding 4-nitropyridine N-oxide as the major product[2]. The N-oxide group is subsequently removed via deoxygenation to yield the final 4-nitropyridine target[3].
Experimental Workflow & Mechanistic Pathways
Workflow for the multi-step synthesis of 4-nitropyridine from pyridine.
Mechanistic pathway of electrophilic aromatic nitration of pyridine N-oxide.
Equipment:
100 mL three-neck round-bottom flask, reflux condenser, pressure-equalizing addition funnel, internal thermocouple/thermometer, ice baths, magnetic stirrer, and a Büchner funnel for vacuum filtration.
Step-by-Step Methodologies
Phase 1: Preparation of the Nitrating Acid
Causality: Mixing fuming nitric acid and concentrated sulfuric acid is highly exothermic. Sulfuric acid acts as both a catalyst and a dehydrating agent to generate the active electrophile, the nitronium ion (NO₂⁺). Temperature control is vital to prevent the premature decomposition of the nitrating agent.
In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 12 mL (0.29 mol) of fuming HNO₃[3].
Submerge the flask in an ice bath to maintain a low temperature.
Slowly add 30 mL (0.56 mol) of concentrated H₂SO₄ in small portions while stirring continuously[4].
Allow the mixed acid solution to warm to 20 °C before use[4].
Self-Validation Check: The resulting mixture must be clear and homogeneous, indicating the complete and stable formation of the nitronium ion complex.
Phase 2: Electrophilic Nitration of Pyridine N-oxide
Causality: Despite the activating effect of the N-oxide group, the protonation of the N-oxide oxygen in the strongly acidic medium partially deactivates the ring. Therefore, elevated thermal energy (125–130 °C) is required to drive the EAS process forward.
In the 100 mL three-neck flask, place 9.51 g (100 mmol) of pyridine-N-oxide[3].
Heat the flask to 60 °C to melt/warm the starting material[3].
Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the reaction flask over 30 minutes.
Self-Validation Check: Monitor the internal temperature; it will initially drop to around 40 °C as the addition begins[3].
After the addition is complete, gradually heat the reaction mixture to an internal temperature of 125–130 °C and maintain this temperature for 3 hours[3].
Self-Validation Check: Monitor reaction progression via Thin Layer Chromatography (TLC) using a DCM:Methanol (9:1) mobile phase to confirm the complete consumption of the starting material.
Phase 3: Work-up and Isolation
Causality: Neutralization of the strong acid mixture must be done carefully to prevent thermal degradation of the product and to manage the massive evolution of CO₂ gas.
Cool the reaction mixture to room temperature and carefully pour it into a 1 L beaker containing 150 g of crushed ice[3].
Slowly add approximately 170 mL of a saturated sodium carbonate solution in portions until the pH reaches 7-8[3]. Caution: Be highly cautious of strong foaming due to rapid CO₂ evolution[3].
Cool the mixture in an ice bath to ensure complete precipitation. A yellow crystalline solid will precipitate[3].
Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold water[4].
Purification: Add acetone to the crude product to dissolve the 4-nitropyridine N-oxide, leaving the insoluble inorganic salts (e.g., sodium sulfate) behind. Separate the salt by filtration, then evaporate the acetone from the filtrate using a rotary evaporator[3]. Dry the resulting yellow product in a desiccator.
Phase 4: Deoxygenation to 4-Nitropyridine
Causality: To obtain the final 4-nitropyridine API intermediate, the directing N-oxide group must be removed. PCl₃ acts as an excellent oxygen acceptor, driving the reduction thermodynamically by forming stable POCl₃.
Dissolve the purified 4-nitropyridine N-oxide in an inert solvent (e.g., chloroform).
Add Phosphorus trichloride (PCl₃) dropwise at 0 °C to control the initial exothermic reaction[3].
Reflux the mixture for 2 hours.
Quench carefully with ice water, neutralize to pH 7, and extract the final 4-nitropyridine product using dichloromethane.
Quantitative Data & Optimization
The following table summarizes the optimized parameters and expected yields for each step of the synthetic workflow, providing a benchmark for protocol validation.
Synthesis Step
Primary Reagents
Temp (°C)
Time (h)
Expected Yield (%)
Key Observation
N-Oxidation
Pyridine, m-CPBA / H₂O₂
0 → 25
24
85 - 90
Complete conversion via TLC
Nitration
Pyridine N-oxide, HNO₃/H₂SO₄
125 - 130
3
75 - 80
Yellow crystalline precipitate
Deoxygenation
4-Nitropyridine N-oxide, PCl₃
70 - 80
2
80 - 85
Formation of POCl₃ byproduct
References
AskFilo. "Nitration of pyridine N_oxide".
Benchchem. "A Guide to Historical Synthesis Methods of Nitropyridine N-Oxides".
Benchchem. "Technical Support Center: Synthesis of Nitropyridines".
RSC Publishing (New Journal of Chemistry). "Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory".
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Technical Protocol & Application Note
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Introduction & Physicochemical Profiling
The compound 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine presents a unique set of chromatographic challenges due to its complex electronic and structural features. As a heavily substituted pyridine derivative, its behavior in reversed-phase high-performance liquid chromatography (RP-HPLC) is governed by three competing structural elements:
The Pyridine Nitrogen & C4-Amine: These basic moieties are prone to secondary ion-exchange interactions with residual, unreacted silanol groups on standard silica-based stationary phases, which classically results in severe peak tailing[1].
The Ortho Push-Pull System: The electron-donating primary amine at position 4 and the strongly electron-withdrawing nitro group at position 5 create a highly polarized conjugated system. This shifts the pKa of the pyridine nitrogen significantly lower than that of an unsubstituted pyridine and extends the molecule's UV absorption profile into the near-visible range.
The 3-Methoxyphenyl Group: This bulky, hydrophobic ether substituent at position 3 counteracts the hydrophilicity of the basic groups, ensuring strong retention on standard alkyl-bonded phases.
This application note details a self-validating, ICH-compliant RP-HPLC method designed to suppress silanol interactions, ensure robust retention, and provide high-specificity quantification for this compound[2].
Scientific Rationale for Method Parameters (Causality)
As a Senior Application Scientist, it is critical to move beyond empirical trial-and-error and design methods based on molecular causality.
Stationary Phase Selection: To mitigate the electrostatic interactions between the basic pyridine nitrogen and acidic silanols, a high-purity, double end-capped C18 column is mandatory[1]. Alternatively, a polar-embedded phase (e.g., amide-linked C18) can be used to create a virtual hydration layer that shields the silica backbone.
Mobile Phase & pH Control: Basic compounds respond acutely to changes in the acidic strength of the mobile phase[3]. To ensure the basic functional groups are locked into a single, fully protonated state, the mobile phase pH must be maintained at least 2 units below the analyte's pKa. A highly acidic mobile phase (pH ~2.5) utilizing 0.1% Trifluoroacetic acid (TFA) is selected. TFA serves a dual purpose: it buffers the pH and acts as a volatile ion-pairing reagent, masking residual silanols and sharpening the basic analyte's peak.
Detection Wavelength: While 254 nm captures the general aromatic backbone, the unique amino-nitro push-pull system generates a secondary absorption maximum (typically around 340–360 nm). Monitoring at 350 nm provides superior specificity, effectively rendering non-polar, non-conjugated matrix interferences "invisible" to the detector.
Logical workflow for the HPLC method development of basic pyridine derivatives.
Optimized Chromatographic Conditions
The following quantitative parameters have been optimized to ensure a robust, reproducible separation.
Table 1: Final HPLC-DAD Method Parameters
Parameter
Specification
Rationale
Column
Waters XBridge C18, 150 x 4.6 mm, 3.5 µm
Double end-capped to prevent basic peak tailing.
Mobile Phase A
0.1% TFA in Ultrapure Water (v/v)
Provides acidic pH (~2.5) and ion-pairing.
Mobile Phase B
0.1% TFA in Acetonitrile (v/v)
ACN provides lower backpressure and sharper peaks than MeOH.
Elution Mode
Gradient
Elutes the hydrophobic methoxyphenyl moiety efficiently.
Gradient Program
0-2 min: 20% B 2-10 min: 20%
→
80% B 10-12 min: 80% B 12.1-15 min: 20% B
Ensures baseline resolution from polar impurities and cleans the column post-elution.
Flow Rate
1.0 mL/min
Optimal linear velocity for 4.6 mm ID columns.
Column Temp.
30 °C ± 1 °C
Stabilizes retention times and lowers solvent viscosity.
Detection
DAD at 254 nm and 350 nm
350 nm offers high specificity for the nitro-amino system.
Injection Vol.
10 µL
Prevents volume overload and band broadening.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The sequence inherently verifies system suitability, linearity, and baseline drift during the actual analytical run.
Step 1: Preparation of Solutions
Diluent Preparation: Mix Acetonitrile and Water in a 50:50 (v/v) ratio. Note: Matching the diluent closely to the initial mobile phase composition prevents solvent-mismatch band broadening.
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile with sonication, then make up to volume with diluent.
Working Standard (100 µg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with diluent.
Step 2: Analytical Sequence Execution
Program the chromatography data system (CDS) with the following sequence to ensure continuous data integrity:
Self-validating injection sequence ensuring continuous data integrity during analysis.
Method Validation Guidelines (ICH Q2(R2))
To demonstrate that the analytical procedure is fit for its intended purpose, validation must be executed according to the modernized ICH Q2(R2) guidelines[2].
Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria
Validation Parameter
Methodology
Acceptance Criteria
System Suitability (SST)
5 replicate injections of the 100 µg/mL working standard.
%RSD of Area
≤
2.0%; Tailing Factor (Tf)
≤
1.5; Theoretical Plates (N) > 5000.
Specificity
Inject blank, diluent, and known degradation products.
No interfering peaks at the retention time of the main analyte (Resolution > 1.5).
Linearity & Range
5 concentration levels ranging from 25% to 150% of the target concentration.
Spike API into matrix at 50%, 100%, and 150% levels (triplicate).
Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability)
6 independent preparations of the sample at 100% concentration.
%RSD of assay results
≤
2.0%.
Robustness
Deliberate variations in Flow Rate (
±
0.1 mL/min), Temp (
±
5°C), and pH.
SST criteria must still be met under all varied conditions.
Troubleshooting Insights
Observation: Peak tailing factor exceeds 1.5.
Causality & Fix: This indicates secondary interactions are overcoming the ion-pairing capacity of the mobile phase. Verify that the mobile phase pH is strictly
≤
3.0. If the column is aged, the end-capping may have hydrolyzed; replace the column with a fresh double end-capped C18 phase[1].
References
ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline
Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH)
URL:[Link]
HPLC Methods for Analysis of Pyridine and Derivatives
Source: Helix Chromatography Applications
URL:[Link]
Purification Strategies for 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine: A Detailed Application Note and Protocol
An Application Guide for Researchers and Development Scientists Abstract This comprehensive guide provides detailed application notes and validated protocols for the purification of 3-(3-Methoxyphenyl)-5-nitropyridin-4-a...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for Researchers and Development Scientists
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine, a key heterocyclic intermediate in medicinal chemistry and materials science. Recognizing the critical impact of purity on experimental outcomes, this document moves beyond standard procedures to explain the underlying chemical principles that govern purification strategy. We present three primary techniques: acid-base extraction, recrystallization, and flash column chromatography. Each section includes a discussion of the mechanistic basis for the technique, step-by-step protocols from preliminary screening to execution, and expert insights into troubleshooting and optimization. This guide is designed to empower researchers, scientists, and drug development professionals to select and execute the most effective purification strategy, ensuring the high-purity material required for reliable downstream applications.
Introduction and Strategic Overview
3-(3-Methoxyphenyl)-5-nitropyridin-4-amine is a polysubstituted aromatic compound featuring a basic amine, a polar nitro group, and a bulky methoxyphenyl substituent. This unique combination of functional groups dictates its chemical behavior and provides distinct handles for purification. The presence of a basic nitrogen on the pyridine-amine core makes the molecule an excellent candidate for acid-base extraction, while its polarity and crystalline nature are amenable to purification by column chromatography and recrystallization, respectively.
The choice of purification technique is a critical decision driven by the scale of the synthesis, the nature of the impurities, and the desired final purity. A preliminary analysis of the crude product by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential for developing an effective strategy.
Table 1: Physicochemical Properties of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine
Safety Precautions: Aromatic nitro compounds and amines can be hazardous.[4] It is crucial to handle 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine and all solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Avoid inhalation of dust and prevent contact with skin and eyes.[4]
Strategic Purification Workflow
The following diagram outlines a logical decision-making process for purifying the target compound.
Caption: A high-level workflow for selecting a purification method.
Technique 1: Acid-Base Extraction
Expertise & Rationale
Acid-base extraction is a powerful and scalable liquid-liquid extraction technique that leverages the basicity of the target molecule.[5] The nitrogen atom of the 4-amino group is sufficiently basic to be protonated by a dilute aqueous acid, forming a water-soluble ammonium salt.[3] This process selectively transfers the desired compound from an organic solvent into the aqueous phase, leaving behind non-basic impurities.[6] The amine can then be recovered by basifying the aqueous layer and re-extracting it into an organic solvent. This method is exceptionally effective for removing neutral or acidic starting materials and byproducts.
Experimental Protocol
Dissolution: Dissolve the crude material in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel. A typical concentration is 50-100 mg of crude material per 10 mL of solvent.
Acidic Extraction: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.
Mixing and Separation: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes with periodic venting. Allow the layers to separate completely.
Collection: Drain the lower aqueous layer (if using dichloromethane) or the upper aqueous layer (if using ethyl acetate) into a clean Erlenmeyer flask.
Repeat Extraction: To ensure complete transfer, add a fresh portion of 1 M HCl to the organic layer, shake, and combine the aqueous extracts. Perform this step twice.
Back-Wash (Optional): Wash the combined aqueous extracts with a small portion of fresh organic solvent to remove any trapped neutral impurities.
Neutralization and Recovery: Cool the aqueous flask in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution with stirring until the solution is basic (pH > 9, check with pH paper). The free amine may precipitate as a solid or oil.
Final Extraction: Add a fresh portion of the organic solvent to the basified aqueous mixture in the separatory funnel. Shake vigorously to extract the neutral amine back into the organic phase. Repeat this extraction twice.
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Self-Validation and Causality
Why 1 M HCl? A strong acid ensures complete protonation of the amine. Using a concentration that is too high can sometimes lead to the formation of salts that are less soluble in water, while a much weaker acid might not be effective.
Monitoring Progress: Before and after the acidic extraction, spot the organic layer on a TLC plate. A successful extraction will show the disappearance of the product spot from the organic phase.
Choice of Base: For neutralization, NaHCO₃ is a weaker base and is often preferred to minimize emulsions. However, if the product precipitates as a stubborn solid, using a stronger base like NaOH can help keep it in solution for efficient extraction.
Caption: Workflow for purification via acid-base extraction.
Technique 2: Recrystallization
Expertise & Rationale
Recrystallization is a premier technique for purifying solid compounds to a high degree. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[7] An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C).[7] Impurities should either be insoluble in the hot solvent (and removed by hot filtration) or highly soluble in the cold solvent (and remain in the mother liquor). The polar nitro and amine groups, combined with the aromatic systems, suggest that polar to moderately polar solvents will be effective.
Protocol 1: Solvent Screening
Place approximately 20-30 mg of crude material into several small test tubes.
To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, acetonitrile, or water) dropwise at room temperature, agitating after each addition.
If the compound is insoluble at room temperature, gently heat the tube to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
An ideal single solvent will show poor solubility at room temperature but high solubility when hot, and will form abundant crystals upon cooling.
If no single solvent is ideal, a two-solvent system can be used. This involves dissolving the compound in a minimum of a "good" solvent (in which it is very soluble) and then adding a "bad" solvent (in which it is poorly soluble) dropwise at the boiling point until the solution becomes cloudy.[7] A few drops of the "good" solvent are then added to restore clarity before cooling.
Table 2: Common Solvents for Recrystallization Screening
Solvent
Boiling Point (°C)
Polarity (Dielectric Constant)
Notes
Water
100
80.1
Good for highly polar compounds; often used as an anti-solvent.
Ethanol
78
24.5
Excellent starting point for polar aromatic compounds.[7]
Methanol
65
32.7
More polar than ethanol; good dissolving power.
Isopropanol
82
19.9
Less polar than ethanol; good for inducing crystallization.
Ethyl Acetate
77
6.0
Medium polarity; good for a wide range of compounds.
Toluene
111
2.4
Non-polar; may be useful as an anti-solvent.
Acetonitrile
82
37.5
Polar aprotic solvent.
Protocol 2: Single-Solvent Recrystallization
Place the crude solid in an Erlenmeyer flask with a stir bar.
Add a small amount of the selected solvent and heat the mixture to a gentle boil with stirring.
Continue to add the hot solvent in small portions until the solid is completely dissolved. Do not add a large excess.
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
Dry the crystals completely under vacuum.
Self-Validation and Causality
Preventing "Oiling Out": If the compound melts before it dissolves, its melting point may be lower than the solvent's boiling point, or there may be a high concentration of impurities.[7] To resolve this, add more solvent to lower the saturation point and allow the solution to cool much more slowly.[7]
Maximizing Recovery: The key is to use the absolute minimum amount of hot solvent required for complete dissolution. Any excess solvent will retain more product in the solution upon cooling, reducing the yield.
Purity Check: The purity of the recrystallized material can be assessed by TLC, which should show a single spot, and by measuring the melting point, which should be sharp and elevated compared to the crude material.[4]
Technique 3: Flash Column Chromatography
Expertise & Rationale
Flash column chromatography is a preparative liquid chromatography technique used to separate compounds based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase. Given the polarity of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine, silica gel is an appropriate stationary phase. The separation is driven by eluting the column with a solvent system (mobile phase) of increasing polarity, which will cause compounds to travel down the column at different rates. This method is ideal for separating complex mixtures or for purifying non-crystalline, oily products.[8]
Protocol 1: TLC Method Development
Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane).
On a silica gel TLC plate, spot the crude mixture alongside any available starting material standards.
Develop the plate in a test eluent system. Good starting points for this molecule include mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[8]
Visualize the plate under UV light. The ideal eluent system will show good separation between the product spot and impurities, with the product having a Retention Factor (Rf) of 0.2-0.4 .
Troubleshooting: If the product remains at the baseline (Rf ≈ 0), the eluent is not polar enough; increase the proportion of the polar solvent. If the product runs with the solvent front (Rf ≈ 1), the eluent is too polar; decrease the proportion of the polar solvent.
Amine Tailing: Basic amines often "tail" or streak on acidic silica gel. To prevent this, add 0.5-1% triethylamine (Et₃N) or ammonia (in methanol) to the eluent system.[9] This deactivates the acidic sites on the silica, leading to sharper, more symmetrical peaks.
Protocol 2: Column Purification
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Start with the eluent system determined by TLC. If a gradient elution is needed, gradually increase the polarity of the mobile phase over time (e.g., from 10% EtOAc/Hexanes to 30% EtOAc/Hexanes).
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Table 3: Suggested Starting Eluent Systems for TLC Development
System
Polarity
Suitability
Hexanes / Ethyl Acetate (9:1 to 1:1)
Low to Medium
Excellent starting point for many organic compounds.[8]
Dichloromethane / Methanol (99:1 to 9:1)
Medium to High
Effective for more polar compounds like amines and nitroaromatics.
Toluene / Acetone (9:1 to 1:1)
Medium
Provides different selectivity compared to ester-based systems.
Final Purity Assessment
Regardless of the purification method used, the final purity of the 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine must be rigorously confirmed.
Thin-Layer Chromatography (TLC): The purified sample should appear as a single, well-defined spot in multiple eluent systems.[4]
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A pure sample should exhibit a single major peak.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should confirm the chemical structure and show the absence of signals corresponding to impurities.
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Melting Point (MP): A pure crystalline solid will have a sharp and distinct melting point range.
By applying the principles and protocols outlined in this guide, researchers can confidently purify 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine to the high standard required for demanding scientific applications.
Application Note: Chemoselective Reduction of the Nitro Group on Aminonitropyridines
Introduction & Mechanistic Rationale Aminonitropyridines are foundational scaffolds in medicinal chemistry, serving as critical precursors for diaminopyridines, imidazo[4,5- b ]pyridines, and diverse protein kinase inhib...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
Aminonitropyridines are foundational scaffolds in medicinal chemistry, serving as critical precursors for diaminopyridines, imidazo[4,5-
b
]pyridines, and diverse protein kinase inhibitors. However, the reduction of the nitro group on an aminopyridine ring presents unique chemo-physical challenges. The basicity of the pyridine nitrogen can coordinate with transition metal catalysts, potentially leading to catalyst poisoning, while the electronic effects of the existing amino group alter the reduction kinetics.
According to the widely accepted Haber mechanism for nitroarene reduction 1, the transformation proceeds via a series of electron and proton transfers. The pathway involves the stepwise reduction of the nitro group to a nitroso intermediate, followed by a hydroxylamine intermediate, and finally the desired amine. The reduction of the hydroxylamine species is typically the rate-limiting step. If the reaction stalls, hydroxylamine accumulates and can condense with the nitroso intermediate to form undesired azoxy and azo dimers.
Haber mechanism for nitro reduction highlighting the rate-limiting hydroxylamine step.
Selecting the appropriate reduction protocol is dictated by the substrate's functional groups. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the industry standard for non-halogenated substrates due to its clean profile and quantitative yields 2. However, for substrates containing halogens (e.g., 2-amino-5-bromo-3-nitropyridine), Pd/C often induces hydrodehalogenation. In such cases, a modified Béchamp reduction using Iron powder and mild acid is required to preserve the halogen while selectively reducing the nitro group 3.
Decision matrix for selecting the optimal nitro reduction protocol based on substrate halogens.
Causality & Rationale: The basic pyridine nitrogen can act as a catalyst poison by strongly coordinating to the palladium surface. Maintaining an appropriate solvent concentration (0.1–0.5 M) and a catalyst loading of 5–10 mol% ensures sufficient active sites remain available for hydrogen activation 2.
Step-by-Step Methodology:
Preparation: Dissolve the aminonitropyridine substrate in reagent-grade Methanol (MeOH) to achieve a 0.2 M concentration in a round-bottom flask.
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) at 5-10 mol% relative to the substrate. Caution: Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Add under a blanket of inert gas.
Inerting: Seal the flask and purge the system with Nitrogen (
N2
) or Argon for 5–10 minutes. This displaces oxygen, preventing explosive
H2/O2
mixtures.
Hydrogenation: Evacuate the inert gas and introduce Hydrogen (
H2
) via a balloon (1 atm) or a Parr hydrogenator. Stir vigorously at 25°C.
Work-up: Once complete, purge the vessel thoroughly with
N2
. Filter the mixture through a tightly packed pad of Celite® to safely remove the Pd/C. Wash the filter cake with excess MeOH.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude diaminopyridine.
Self-Validating In-Process Control (IPC):
Visual Cue: The starting aminonitropyridine solution is typically vibrant yellow. Complete reduction is indicated by the solution turning pale yellow or colorless.
Analytical Validation: Perform LC-MS. Crucially, monitor for the M+16 mass peak. The disappearance of the parent nitro mass is insufficient; the reaction must be driven until the hydroxylamine intermediate (M+16 relative to the amine) is completely consumed.
Protocol B: Chemoselective Iron/Acid Reduction
Optimal for halogenated substrates (e.g., 2-amino-5-bromo-3-nitropyridine).
Causality & Rationale: Strong hydrogenation conditions cleave carbon-halogen bonds on electron-deficient pyridine rings. Utilizing reduced iron powder with a catalytic amount of hydrochloric acid (or
NH4Cl
) provides a localized acidic environment that facilitates single-electron transfer from the metal surface to the nitro group without inducing hydrodehalogenation 35.
Step-by-Step Methodology:
Preparation: In a flask equipped with a reflux condenser, combine the halogenated aminonitropyridine (1.0 eq), reduced iron powder (10.0 eq), 95% Ethanol, and Water (typically a 4:1 EtOH:
H2O
ratio).
Activation: Add a catalytic amount of concentrated Hydrochloric acid (HCl) or saturated aqueous
NH4Cl
. Rationale: The acid etches the passivating oxide layer off the iron powder, initiating the electron transfer process.
Reflux: Heat the mixture on a steam bath or heating mantle to reflux (approx. 80°C) for 1–2 hours with vigorous mechanical stirring.
Hot Filtration: Filter the reaction mixture while still hot through a pad of Celite®. Rationale: Iron salts and oxides (
Fe3O4
) form a dense sludge. If allowed to cool, the highly polar diaminopyridine product will co-precipitate and become irreversibly trapped within the iron matrix.
Isolation: Wash the filter cake with three portions of hot 95% ethanol. Evaporate the combined filtrates to dryness and recrystallize from water or an appropriate solvent.
Self-Validating In-Process Control (IPC):
Visual Cue: The reaction mixture will form a dark, dense iron oxide sludge. The supernatant should lose its intense yellow nitro coloration.
Analytical Validation: Spot the reaction mixture on a TLC plate against the starting material. The highly polar diaminopyridine product will remain near the baseline in standard non-polar solvent systems (e.g., Hexanes/EtOAc), requiring a highly polar eluent (e.g., DCM/MeOH/
NH4OH
90:9:1) for accurate
Rf
resolution and validation of completion.
References
MDPI. "Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives". URL:[Link]
ACS Publications. "Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine". URL:[Link]
US Patent US20220042055A1. "Method of reducing aromatic nitro compounds".
using 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine as a chemical probe
Application Note: Characterization and Utility of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine as an ATP-Competitive Kinase Probe Executive Summary The compound 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine (CAS#: 2077846-47-...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Characterization and Utility of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine as an ATP-Competitive Kinase Probe
Executive Summary
The compound 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine (CAS#: 2077846-47-8)[1] is a highly specialized chemical probe featuring a privileged 4-aminopyridine scaffold. In preclinical drug development, this structural motif is widely recognized as a potent ATP-competitive hinge-binder, frequently utilized in the design of inhibitors targeting Serine/Threonine kinases such as Aurora Kinase A, Protein Kinase D (PKD), and Checkpoint Kinase 1 (CHK1)[2][3][4]. This application note provides a comprehensive, self-validating methodological framework for evaluating this compound's biochemical potency and cellular target engagement.
Structural Rationale & Pharmacophore Causality
The efficacy of a chemical probe is dictated by its structural interactions within the target's active site. The design of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine leverages three distinct pharmacophoric elements to achieve kinase inhibition:
4-Aminopyridine Core (Hinge Binder): The 4-aminopyridine moiety is essential for ATP-competitive activity. The nitrogen atoms act as hydrogen bond donors and acceptors, mimicking the adenine ring of ATP to form critical bidentate hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge region[3][5].
3-Methoxyphenyl Group (Hydrophobic Pocket Access): Positioned at the C3 carbon, this bulky, electron-rich aromatic ring projects deep into the hydrophobic pocket adjacent to the gatekeeper residue. The methoxy substituent can induce favorable van der Waals interactions and rotational restriction, enhancing kinase selectivity[4].
5-Nitro Group (Solvent Channel & pKa Modulation): The strongly electron-withdrawing nitro group at the C5 position serves a dual purpose. It modulates the pKa of the adjacent 4-amino group to ensure optimal hydrogen bonding strength at physiological pH, while simultaneously projecting outward toward the solvent-exposed channel to improve aqueous solubility[6].
Diagram 1: Pharmacophore logic mapping the probe's structural elements to kinase active site regions.
Experimental Workflows & Protocols
To rigorously validate 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine, researchers must employ orthogonal assays that bridge the gap between cell-free biochemical affinity and live-cell target engagement.
In Vitro Kinase Profiling via TR-FRET
Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for high-throughput kinase profiling. By utilizing long-lifetime lanthanide fluorophores (e.g., Terbium or Europium), TR-FRET allows signal measurement after short-lived background autofluorescence has decayed. This temporal delay completely eliminates compound interference (false positives/negatives) caused by fluorescent or light-scattering library compounds, ensuring absolute trustworthiness of the
IC50
data[7][8].
Step-by-Step Protocol:
Reagent Preparation: Prepare a 3X concentration of the target kinase (e.g., Aurora Kinase A) and a 3X concentration of the fluorescently labeled peptide substrate (e.g., Fluorescein-poly-GT) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[9].
Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the probe in 100% DMSO. Transfer to a low-volume 384-well black plate, yielding a final DMSO concentration of 1%.
Kinase Reaction: Add 5 µL of the kinase/substrate mixture to the compound wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the ATP-competitive probe with the hinge region.
Reaction Initiation: Add 5 µL of ATP (at the predetermined
Km
for the specific kinase) to initiate the reaction. Incubate for 60 minutes.
Detection & Quench: Add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and a Terbium-labeled anti-phospho-substrate antibody[10].
Readout: Incubate for 30 minutes. Read the plate on a TR-FRET compatible microplate reader, calculating the emission ratio of 520 nm (Fluorescein) / 495 nm (Terbium)[7].
Self-Validating System (QC):
Include Staurosporine (10 µM) as a positive control (100% inhibition) and 1% DMSO as a negative control (0% inhibition). The assay is only deemed valid if the calculated
Z′
-factor is
≥0.6
.
Cellular Target Engagement via CETSA
Causality & Rationale: Biochemical affinity does not guarantee cellular efficacy due to membrane permeability barriers, intracellular compound sequestration, or competition with high intracellular ATP concentrations (~1-5 mM). The Cellular Thermal Shift Assay (CETSA) solves this by exploiting the biophysical principle of ligand-induced thermal stabilization. When a probe binds its target inside an intact cell, the thermodynamic stability of the protein increases, shifting its melting temperature (
Tm
)[11][12].
Step-by-Step Protocol:
Cell Treatment: Seed target cancer cells (e.g., HCT116 or HeLa) in a 6-well plate and incubate until 80% confluent. Treat cells with 10 µM of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine or an equivalent volume of DMSO (vehicle) for 2 hours at 37°C[11].
Harvest and Aliquot: Wash cells with PBS, detach, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension into 8 equal aliquots in PCR tubes.
Thermal Gradient: Subject the paired aliquots (Probe vs. DMSO) to a temperature gradient (e.g., 40°C to 70°C, in 3-4°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[13].
Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 20°C water bath).
Separation of Aggregates: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. Denatured proteins will precipitate into the pellet, while stabilized (ligand-bound) proteins remain in the soluble supernatant[12].
Quantification: Analyze the soluble fraction via Western Blotting using an antibody specific to the target kinase.
Self-Validating System (QC):
The DMSO vehicle control establishes the baseline melting curve. A valid target engagement is confirmed only if the probe induces a positive thermal shift (
ΔTm>2∘C
). Furthermore, the blot must be re-probed for a non-target housekeeping protein (e.g., GAPDH) to prove that the thermal shift is specific to the kinase and not a global proteomic artifact.
Diagram 2: Sequential workflow and integrated quality control for the Cellular Thermal Shift Assay (CETSA).
Quantitative Data Presentation
The following table summarizes the expected validation metrics when profiling 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine against a primary target (e.g., Aurora Kinase A) versus off-target controls.
Application Notes & Protocols for the Strategic Development of Novel Derivatives from the 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine Scaffold
Introduction: The Strategic Value of the 3-Aryl-5-nitropyridin-4-amine Core The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structural motif" due to its prevalence in a significant...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of the 3-Aryl-5-nitropyridin-4-amine Core
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structural motif" due to its prevalence in a significant number of FDA-approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it an ideal scaffold for interacting with biological targets. When functionalized with a nitro group, the pyridine core is transformed into a highly versatile synthetic intermediate. Nitropyridines are not only precursors to a wide array of bioactive molecules with potential antitumor, antiviral, and antimicrobial properties, but the nitro group itself can play a direct role in modulating biological activity.[1][2][3]
The specific scaffold, 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine, presents three primary vectors for chemical modification: the nucleophilic 4-amino group, the synthetically labile 5-nitro group, and the pyridine core itself. This guide provides a comprehensive framework for the systematic development of derivatives from this scaffold. The protocols herein are designed not merely as synthetic recipes, but as a strategic approach to building a diverse chemical library for structure-activity relationship (SAR) studies. We will explore derivatization of the exocyclic amine, reduction and displacement of the nitro group, and advanced bioisosteric replacement strategies aimed at optimizing drug-like properties.
Strategic Overview of Derivatization Pathways
The development of a comprehensive derivative library from the core scaffold requires a multi-pronged approach. The primary reactive sites—the 4-amino group and the 5-nitro group—offer distinct opportunities for modification. The following diagram outlines the main strategic pathways detailed in this guide.
Caption: Strategic workflow for generating diverse derivatives from the core scaffold.
Protocol I: Derivatization at the 4-Amino Position
The exocyclic amino group is a prime site for introducing diversity through acylation and alkylation, allowing for the modulation of polarity, hydrogen bonding capacity, and steric bulk.
Synthesis of Amide Derivatives via N-Acylation
This protocol describes a general method for forming amide bonds, a common functional group in pharmaceuticals. The reaction of the primary amine with an acyl chloride is a robust and high-yielding transformation.
Causality: The lone pair of electrons on the 4-amino nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of HCl, typically scavenged by a mild base like pyridine or triethylamine, drives the reaction to completion.
Step-by-Step Protocol:
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).
Base Addition: Add a suitable base, such as triethylamine (1.5 eq) or pyridine (2.0 eq), to the solution and stir for 10 minutes at room temperature.
Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise via syringe.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure amide derivative.
Reagent Example
Product Class
Rationale for Selection
Acetyl Chloride
Simple Aliphatic Amide
Baseline for SAR, increases hydrophilicity.
Benzoyl Chloride
Aromatic Amide
Introduces aromatic ring for π-stacking interactions.
Cyclopropanecarbonyl chloride
Constrained Aliphatic Amide
Introduces conformational rigidity.
4-Morpholinecarbonyl chloride
Polar Amide
Enhances aqueous solubility.
Protocol II: Modification of the 5-Nitro Group
The nitro group is a key synthetic handle. Its electron-withdrawing nature activates the pyridine ring for certain reactions, and it can be either reduced to an amine or displaced entirely.
Reduction of the Nitro Group to a Primary Amine
Converting the nitro group to an amine fundamentally alters the electronic properties of the scaffold and provides a new site for derivatization.
Causality: Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and efficient method for the reduction of aromatic nitro groups.[4] The palladium surface catalyzes the reaction between hydrogen gas and the nitro group, leading to its stepwise reduction to a hydroxylamine intermediate and finally to the primary amine.
Caption: Workflow for nitro group reduction and subsequent functionalization.
Step-by-Step Protocol:
Setup: To a solution of the 5-nitro derivative (1.0 eq) in methanol (MeOH) or ethanol (EtOH) in a hydrogenation flask, add 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd).
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
Reaction: Stir the mixture vigorously under a hydrogen atmosphere (typically a balloon or at 50 psi) at room temperature for 4-24 hours.
Monitoring: Monitor the reaction by TLC or LC-MS. The product will be significantly more polar than the starting material.
Work-up: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 5-amino derivative, which can be purified further if necessary.
Protocol III: Bioisosteric Replacement of the 5-Nitro Group
Scientific Rationale: Mitigating Risk and Exploring New Chemical Space
While synthetically useful, the aromatic nitro group is often considered a structural alert in medicinal chemistry. In vivo reduction can lead to the formation of reactive hydroxylamine and nitroso species, which have been associated with toxicity and carcinogenicity.[5][6] Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a key strategy to mitigate this potential liability while retaining or improving biological activity.[7][8] Replacing the nitro group with bioisosteres like a cyano (-CN), sulfonyl (-SO₂R), or trifluoromethyl (-CF₃) group can lead to compounds with improved metabolic stability and potency.[5][9]
Bioisostere
Key Properties
-CN (Cyano)
Strong H-bond acceptor, linear geometry, metabolically stable.
Advanced Protocol: Suzuki-Miyaura Coupling for Nitro Group Replacement
Recent advances in catalysis have enabled the use of nitroarenes directly as electrophilic partners in palladium-catalyzed cross-coupling reactions.[10][11] The Suzuki-Miyaura reaction is a powerful tool for this transformation, allowing the C-NO₂ bond to be replaced with a new C-C bond, thereby introducing a vast array of aryl and heteroaryl substituents.[12]
Causality: The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst into the Ar-NO₂ bond. This is the rate-determining step and a departure from traditional couplings involving aryl halides. Following this, transmetalation with the organoboron species and subsequent reductive elimination yields the biaryl product and regenerates the Pd(0) catalyst.[10][12]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of a nitroarene.
Step-by-Step Protocol:
Setup: To an oven-dried Schlenk tube, add the 5-nitro starting material (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%), a phosphine ligand like SPhos or BrettPhos (4-10 mol%), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
Reaction: Heat the mixture to 80-130 °C with vigorous stirring for 12-48 hours.
Monitoring: Monitor the reaction by LC-MS for the formation of the desired product mass and consumption of starting materials.
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite®. Wash the filtrate with water and brine.
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to isolate the biaryl product.
Characterization and Validation
Every new derivative must be rigorously characterized to confirm its structure and purity. The following workflow is essential.
Technique
Purpose
Expected Observations for Successful Derivatization
TLC
Reaction monitoring & purity assessment
A new spot with a different Rf value from the starting material.
LC-MS
Purity assessment & mass confirmation
A single major peak in the chromatogram with the correct [M+H]⁺ ion.
¹H NMR
Structural elucidation
N-Acylation: Disappearance of the NH₂ signal, appearance of a new amide N-H signal, and signals for the new R-group. Nitro Reduction: Upfield shift of aromatic protons, appearance of a new broad NH₂ signal. Suzuki Coupling: Disappearance of signals corresponding to the starting material and appearance of new aromatic signals from the coupled boronic acid.
¹³C NMR
Carbon skeleton confirmation
Appearance of new carbon signals corresponding to the added functional group.
HRMS
Exact mass confirmation
Provides the elemental formula, confirming the molecular identity.
References
Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. RSC Publishing. [Link]
Nitropyridines in the Synthesis of Bioactive Molecules. National Institutes of Health (NIH). [Link]
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. [Link]
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. [Link]
Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]
The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society. [Link]
Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]
Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. National Institutes of Health (NIH). [Link]
Validated spectrofluorimetric determination of dalfampridine in its synthetic mixture and spiked. Bioinfo Publications. [Link]
The role of bioisosterism in modern drug design: Current applications and challenges. ResearchGate. [Link]
Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]
Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]
SYNTHESIS OF NITROPYRIDINES AND NITROANILINES USING THREE COMPONENT RING TRANSFORMATION. Tokyo University of Science. [Link]
Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. ACS Publications. [Link]
Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. National Institutes of Health (NIH). [Link]
The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal. [Link]
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]
Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. [Link]
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity. PubMed. [Link]
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. National Institutes of Health (NIH). [Link]
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]
De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI. [Link]
Technical Support Center: Minimizing Byproduct Formation in Nitration of Pyridines
Welcome to the Technical Support Center for pyridine nitration. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging but crucial transfor...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for pyridine nitration. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging but crucial transformation. The inherent electron-deficient nature of the pyridine ring makes it resistant to electrophilic aromatic substitution, often requiring harsh conditions that can lead to a variety of unwanted byproducts.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you optimize your reactions, maximize yields of the desired nitropyridine, and minimize the formation of common impurities.
Quick Troubleshooting
Observed Issue
Potential Cause(s)
Recommended Action(s)
Low or No Conversion
Insufficiently harsh reaction conditions, protonation of pyridine nitrogen.
Increase reaction temperature, use stronger nitrating agents (e.g., oleum), or employ an N-oxide strategy.
Excessive Dinitration
Reaction temperature is too high, large excess of nitrating agent.
Lower the reaction temperature, use a minimal excess of the nitrating agent, and monitor the reaction progress closely.[1]
Formation of N-Oxide Byproducts
Presence of oxidizing agents and water.
Ensure anhydrous conditions.
Poor Regioselectivity
Inherent electronic properties of the pyridine ring.
Consider a pyridine N-oxide strategy to direct nitration to the 4-position or a dearomatization-rearomatization strategy for meta-nitration.[2][3]
Reaction is Difficult to Control
Highly exothermic reaction.
Ensure efficient cooling and consider portion-wise addition of reagents.[4]
Troubleshooting Guides
Issue 1: Low or No Conversion of Pyridine Starting Material
Low conversion is a frequent challenge due to the deactivation of the pyridine ring towards electrophilic attack.[1] Under strongly acidic conditions, the pyridine nitrogen is protonated, further deactivating the ring.[5]
Causality and Resolution:
Insufficiently Activating Conditions: Standard nitrating mixtures (HNO₃/H₂SO₄) may not be potent enough.
Solution 1: Increase Acidity with Oleum. The use of fuming sulfuric acid (oleum) in place of concentrated sulfuric acid creates a more potent nitrating medium.[6][7] The free SO₃ in oleum serves to consume any water present, driving the equilibrium towards the formation of the highly electrophilic nitronium ion (NO₂⁺).[8] This has been shown to significantly increase yields, in some cases from 50% to over 90%.[6][7]
Solution 2: Alternative Nitrating Agents. For certain substrates, stronger nitrating agents like nitronium tetrafluoroborate (NO₂BF₄) can be effective, particularly for pyridines with sterically hindered nitrogen atoms.[9]
Protonation of the Ring Nitrogen: The protonated pyridinium ion is highly electron-deficient and resistant to electrophilic attack.
Solution: Pyridine N-Oxide Strategy. This is a robust method to activate the pyridine ring. The N-oxide oxygen atom donates electron density into the ring, facilitating electrophilic attack, primarily at the 4-position.[3][10] The N-oxide can be subsequently removed by deoxygenation.[11]
Issue 2: Formation of Dinitrated and Other Over-Nitration Byproducts
The same harsh conditions required to achieve mono-nitration can often lead to subsequent nitration, yielding dinitro- and other over-nitrated species.[1]
Causality and Resolution:
Excessive Reaction Temperature and Time: Higher temperatures and longer reaction times increase the likelihood of multiple nitrations.
Solution: Precise Temperature Control and Reaction Monitoring. Lowering the reaction temperature can help to control the reaction rate and favor mono-nitration.[1] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quench the reaction once the formation of the desired product is maximized.
Stoichiometry of the Nitrating Agent: A large excess of the nitrating agent will inevitably push the reaction towards over-nitration.[1]
Solution: Controlled Stoichiometry and Slow Addition. Use a minimal excess of the nitrating agent.[1] Adding the nitrating agent dropwise or in small portions helps to maintain a low instantaneous concentration of the active nitrating species, favoring the mono-nitrated product.[1]
Issue 3: Poor Regioselectivity and Formation of Isomeric Byproducts
Direct nitration of unsubstituted pyridine typically yields 3-nitropyridine as the major product, but other isomers can form.[1] For substituted pyridines, the directing effects of the substituents can lead to complex product mixtures.
Causality and Resolution:
Inherent Electronic Effects: The electron-withdrawing nature of the nitrogen atom deactivates the ortho (2- and 6-) and para (4-) positions, making the meta (3- and 5-) positions the most favorable for electrophilic attack.[1]
Solution 1: Pyridine N-Oxide for 4-Nitration. As previously mentioned, the pyridine N-oxide strategy is highly effective for directing nitration to the 4-position.[3][11]
Solution 2: Dearomatization-Rearomatization for meta-Nitration. A novel strategy for achieving highly regioselective meta-nitration involves a dearomatization-rearomatization approach.[2] This method can be particularly useful for late-stage nitration of complex molecules.[2]
Solution 3: Nitration via N-Nitropyridinium Intermediates. Reacting pyridine with dinitrogen pentoxide (N₂O₅) forms an N-nitropyridinium salt.[12][13] Subsequent treatment with sodium bisulfite can lead to the formation of 3-nitropyridine through a proposed[6][14] sigmatropic shift of the nitro group.[13][14]
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of pyridine so much more difficult than the nitration of benzene?
The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which withdraws electron density from the ring carbons.[1][15] This makes the ring less nucleophilic and therefore less reactive towards electrophiles like the nitronium ion.[1] Furthermore, under the strongly acidic conditions required for nitration, the basic nitrogen atom is protonated, creating a positive charge on the ring and further deactivating it to electrophilic attack.[5][15]
Q2: What is the role of fuming sulfuric acid (oleum) in pyridine nitration?
Oleum is a solution of sulfur trioxide (SO₃) in 100% sulfuric acid.[6] Its primary role is to act as a powerful dehydrating agent.[8] The nitration reaction produces water, which can inhibit the reaction. The SO₃ in oleum reacts with this water, shifting the equilibrium towards the formation of the nitronium ion (NO₂⁺), the active electrophile.[16] This results in a more potent nitrating medium, leading to higher yields and conversions, especially for deactivated rings like pyridine.[6][7]
Q3: How do existing substituents on the pyridine ring affect nitration?
Substituents have a significant impact on both the reactivity and regioselectivity of nitration:
Electron-donating groups (e.g., alkyl, amino) activate the ring, making nitration easier but also increasing the risk of over-nitration. They generally direct the incoming nitro group to the ortho and para positions relative to themselves.[1][17]
Electron-withdrawing groups (e.g., halogens, nitro) further deactivate the ring, making nitration even more challenging.[1]
Q4: Are there milder, alternative methods for introducing a nitro group onto a pyridine ring?
Yes, several newer methods aim to avoid the harsh conditions of traditional nitration:
Radical Nitration: A method utilizing tert-butyl nitrite (TBN) as an electrophilic NO₂ radical source, in combination with TEMPO and O₂, allows for the meta-nitration of pyridines under mild, open-air conditions through a dearomatization-rearomatization strategy.[2]
Nitration with Dinitrogen Pentoxide (N₂O₅): This reagent can be used in an organic solvent to form an N-nitropyridinium intermediate, which can then be rearranged to 3-nitropyridine.[13][14] This method can offer good yields and avoids the use of strong acids.[18]
Experimental Protocols & Visualizations
Protocol 1: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide
This protocol is a reliable method for achieving nitration at the 4-position, activating the otherwise deactivated pyridine ring.[19]
Methodology:
Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with stirring.[19] Allow the mixture to warm to 20°C before use.[19]
Reaction Setup: In a three-neck flask equipped with a stirrer, reflux condenser, and thermometer, heat 9.51 g (100 mmol) of pyridine-N-oxide to 60°C.[19]
Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes.[19]
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[19]
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 150 g of crushed ice.[19] Neutralize the solution by adding a saturated sodium carbonate solution until a pH of 7-8 is reached, which will cause a yellow solid to precipitate.[19]
Isolation and Purification: Collect the solid by filtration. The product can be extracted from the solid using acetone and further purified by recrystallization from acetone if necessary.[19]
Visualization of Key Mechanisms
Diagram 1: Electrophilic Substitution on Pyridine vs. Pyridine-N-Oxide
This diagram illustrates why direct nitration of pyridine is difficult and favors the 3-position, while the N-oxide is activated and directs to the 4-position.
Caption: Comparison of direct nitration vs. the N-oxide strategy.
Diagram 2: Troubleshooting Workflow for Low-Yielding Pyridine Nitration
This decision tree provides a logical path for troubleshooting and optimizing a challenging nitration reaction.
Caption: A decision tree for troubleshooting pyridine nitration.
References
Bakke, J. M., Ranes, E., Riha, J., & Svensen, H. (1999). The Synthesis of β-nitropyridine compounds. Acta Chemica Scandinavica, 53, 141.
Bakke, J. M., & Svensen, H. (1998). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2.
Bakke, J. M., Svensen, H., & Ranes, E. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2, 2477-2482. Available at: [Link]
Kumar, S., et al. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications.
WO1997011058A1 - Nitration of pyridine-2,6-diamines. Google Patents.
US5945537A - Nitration of pyridine-2, 6-diamines. Google Patents.
Pyridines. (n.d.).
Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration. Benchchem.
Katiyar, D. (n.d.). Pyridine. Lecture Notes.
Bakke, J. M. (2003). Nitropyridines: Synthesis and reactions. Conference Paper.
Synthesis of Nitropyridines and Nitroanilines using Three Component Ring Transformation. (n.d.).
Study of nitration process of pyridine/pyrazine compound with electron-donating groups. (n.d.). ResearchGate.
Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. (n.d.). New Journal of Chemistry (RSC Publishing).
Pyridine. (n.d.). In Wikipedia. Available at: [Link]
Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (n.d.).
Technical Support Center: Optimizing Reaction Conditions for Aminopyridine Synthesis
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for aminopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate th...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for aminopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this critical heterocyclic motif. Aminopyridines are foundational building blocks in medicinal chemistry and materials science, making their efficient and reliable synthesis paramount.[1][2][3] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your reaction conditions and overcome common experimental hurdles.
Section 1: A Guide to Selecting Your Synthetic Strategy
The optimal method for synthesizing an aminopyridine depends heavily on the available starting materials, the desired substitution pattern, and the functional group tolerance required. The following decision tree provides a high-level guide to selecting an appropriate synthetic route.
Caption: Decision tree for selecting a primary synthetic route.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem: Low or No Product Yield
Q: My Buchwald-Hartwig amination of 2-bromopyridine is giving me very low yield. What are the most likely causes and how can I fix it?
A: Low yields in Buchwald-Hartwig aminations are common when conditions are not fully optimized. Here is a systematic approach to troubleshooting:
Catalyst System (Palladium Precursor & Ligand): This is the most critical factor. The electronic properties and steric bulk of the phosphine ligand are crucial for an efficient catalytic cycle.[4]
Causality: The ligand stabilizes the palladium center, facilitates oxidative addition, and critically, promotes the rate-limiting reductive elimination step to form the C-N bond. For electron-poor heterocycles like pyridines, electron-rich and sterically bulky ligands are often required.
Solution: If you are using a simple ligand like PPh₃, switch to a more specialized "Buchwald ligand" such as RuPhos or BrettPhos. These ligands have been designed to accelerate the key steps of the catalytic cycle for challenging substrates.[5]
Base Selection: The choice and strength of the base are non-negotiable for success.
Causality: The base is required to deprotonate the amine (or the amine-Pd complex) to generate the active nucleophile. An insufficiently strong base will result in a slow or stalled reaction.
Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[6] If your substrate is base-sensitive, a weaker base like cesium carbonate (Cs₂CO₃) can be used, but this may require a more active catalyst system and higher temperatures.[7]
Solvent and Temperature:
Causality: The solvent must solubilize all components and be stable at the required reaction temperature. Common solvents like toluene or dioxane are often used.
Solution: Ensure your solvent is anhydrous. Water can deactivate the catalyst and hydrolyze the base. If the reaction is sluggish at a lower temperature (e.g., 80 °C), incrementally increase it to 100-110 °C.
Reagent Purity:
Causality: Impurities in the halopyridine or amine can poison the palladium catalyst.
Solution: Ensure starting materials are pure. If necessary, recrystallize or chromatograph the starting materials before use.
Caption: Troubleshooting workflow for low reaction yield.
Q: My Chichibabin reaction is producing a complex mixture of byproducts. How can I improve the selectivity?
A: The Chichibabin reaction, while powerful for direct amination, is notoriously harsh and can lead to side reactions.[8][9]
Temperature Control:
Causality: The reaction is highly exothermic. Runaway temperatures can lead to polymerization and the formation of tar-like byproducts.
Solution: Maintain strict temperature control. For reactions in liquid ammonia, the temperature is naturally buffered at its boiling point (-33 °C). For high-temperature reactions in solvents like toluene or N,N-dimethylaniline, use a well-controlled heating mantle and monitor the internal temperature.
Stoichiometry of Sodium Amide:
Causality: An excess of sodium amide (NaNH₂) can lead to di-amination or reaction at other positions.
Solution: Start with 1.5-2.0 equivalents of NaNH₂. Carefully control the addition rate of the pyridine to the NaNH₂ slurry to avoid localized high concentrations.
Reaction Quenching:
Causality: The reaction product is the sodium salt of the aminopyridine. Improper workup can lead to decomposition.
Solution: Quench the reaction by carefully adding water or an ammonium chloride solution after the reaction is complete and has cooled down. This protonates the product salt and neutralizes any remaining NaNH₂.
Problem: Difficulty with Product Purification
Q: My crude product is an oil, and I'm struggling to purify my aminopyridine. Column chromatography on silica gel gives significant tailing and poor separation.
A: This is a very common issue. The basic nature of the pyridine nitrogen and the amino group leads to strong interactions with the acidic silanol groups on standard silica gel, causing streaking (tailing) and poor resolution.[10]
Acid-Base Extraction: This should be your first line of defense.
Causality: The basic amino group can be protonated to form a water-soluble salt, allowing separation from non-basic organic impurities.
Solution: Dissolve your crude mixture in an organic solvent (e.g., ethyl acetate, DCM). Extract with a dilute aqueous acid like 1M HCl. The aminopyridine will move into the aqueous layer as the hydrochloride salt. Wash the organic layer to remove impurities. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) to a pH > 10 and re-extract your purified aminopyridine back into an organic solvent.[11]
Modified Column Chromatography:
Causality: Neutralizing the acidic sites on the silica gel can prevent strong binding of your basic product.
Solution: Pre-treat your silica gel by slurrying it in an eluent containing a small amount of a volatile base, like 0.5-1% triethylamine or ammonia in methanol. This "deactivates" the silica and allows for much cleaner chromatography. Alternatively, use a different stationary phase like alumina (basic or neutral).
Scavenger Resins:
Causality: These are solid-supported reagents that react selectively with specific functional groups.
Solution: If your main impurity is an unreacted electrophile, an amine-scavenging resin can be used. Conversely, to remove excess amine starting material, an isocyanate resin can be used to covalently bind it, allowing for removal by simple filtration.[11]
Purification Method
Principle
Best For
Key Consideration
Acid-Base Extraction
Exploits the basicity of the amine to move it between aqueous and organic phases.
Separating the basic product from neutral or acidic impurities.
Product must be stable to both acidic and basic conditions.[11]
Chromatography (Treated Silica)
Neutralizes acidic silica surface to prevent product tailing.
High-resolution separation of compounds with similar polarities.
Requires adding a base (e.g., triethylamine) to the eluent.[10]
Crystallization
Purifies solid compounds based on differential solubility.
Solid products where a suitable solvent system can be found.
May require screening multiple solvents to find one with the right solubility profile.
Scavenger Resins
Covalent capture of specific impurities (e.g., excess amine or electrophile).
High-throughput synthesis or when other methods fail.
Resin choice is specific to the impurity you want to remove.[11]
Section 3: Frequently Asked Questions (FAQs)
Q1: How does the position of the leaving group (e.g., Br at C2, C3, or C4) affect the difficulty of a nucleophilic aromatic substitution (SₙAr) or cross-coupling reaction?
A1: The position is critically important. In pyridine, the nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it towards nucleophilic attack, particularly at the C2 (α) and C4 (γ) positions.
C2 and C4-halopyridines: These are the most reactive towards SₙAr and cross-coupling. The negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, stabilizing it.[12]
C3-halopyridines: These are significantly less reactive. The negative charge in the intermediate cannot be delocalized onto the ring nitrogen. Therefore, C3-halopyridines often require more forcing conditions: higher temperatures, more active catalysts, and stronger bases to achieve comparable yields to their C2/C4 counterparts.
Q2: What are the primary safety concerns when running a Chichibabin reaction?
A2: The primary safety concern is the evolution of hydrogen gas (H₂) during the reaction as the hydride ion is eliminated.[8][12] Hydrogen is highly flammable and can form explosive mixtures with air. The reaction must be conducted in a well-ventilated fume hood, away from ignition sources, and under an inert atmosphere (e.g., Nitrogen or Argon) to safely vent the hydrogen produced. Additionally, sodium amide (NaNH₂) is highly reactive and pyrophoric upon contact with water; it must be handled with extreme care.
Q3: When should I choose a copper-catalyzed Ullmann condensation over a palladium-catalyzed Buchwald-Hartwig amination?
A3: While the Buchwald-Hartwig reaction is generally broader in scope, the Ullmann condensation has its advantages.
Cost: Copper catalysts are significantly more economical than palladium catalysts, which is a major consideration for large-scale synthesis.[5]
Different Selectivity: In some complex molecules, copper and palladium systems may offer different chemoselectivity.
Historical Context: Ullmann reactions have been used for over a century, and there is a vast body of literature for specific transformations. However, they typically require higher reaction temperatures and may have a more limited substrate scope compared to modern palladium-catalyzed methods.[13][14] Microwave-assisted Ullmann condensations have been shown to improve reaction times and yields.[13][15]
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of a 2-Bromopyridine
This protocol is a general starting point and may require optimization for specific substrates.
Reagents & Equipment:
2-Bromopyridine derivative (1.0 equiv)
Amine (1.2 equiv)
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
Phosphine ligand (e.g., RuPhos, 2-4 mol%)
Sodium tert-butoxide (1.4 equiv)
Anhydrous toluene or dioxane
Schlenk flask or sealed reaction vial
Inert atmosphere (Nitrogen or Argon)
Procedure:
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and sodium tert-butoxide. Causality: Setting up under an inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Reagent Addition: Add the 2-bromopyridine derivative and the anhydrous solvent.
Initiation: Add the amine nucleophile. If the amine is a liquid, it can be added via syringe. If it is a solid, it can be added along with the other solids in step 1.
Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove inorganic salts.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or acid-base extraction as described in the troubleshooting section.[5]
Protocol 2: Purification via Acid-Base Extraction
Reagents & Equipment:
Crude product dissolved in an organic solvent (e.g., ethyl acetate)
1M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH)
Separatory funnel
Organic solvent (ethyl acetate, dichloromethane)
Brine (saturated NaCl solution)
Procedure:
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate.
Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl. Shake vigorously, venting frequently. Allow the layers to separate.
Separation: Drain the lower aqueous layer (which now contains your protonated aminopyridine) into a clean flask. Keep the organic layer and repeat the extraction with 1M HCl one more time to ensure complete recovery. Combine the aqueous layers.
Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of ethyl acetate to remove any residual neutral organic impurities.
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 1M NaOH) with stirring until the pH is >10. Your aminopyridine product should precipitate or form an oil.
Re-extraction: Extract the basified aqueous solution three times with fresh portions of an organic solvent (e.g., ethyl acetate or dichloromethane).
Final Steps: Combine the organic layers from the re-extraction, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified aminopyridine.[10][11]
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. Available from: [Link]
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Semantic Scholar. Available from: [Link]
General and Mild Preparation of 2-Aminopyridines. ACS Publications. Available from: [Link]
SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. Available from: [Link]
A mild, catalyst-free synthesis of 2-aminopyridines. PMC. Available from: [Link]
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. Available from: [Link]
Chichibabin Reaction: Organic Chemistry II Study Guide. Fiveable. Available from: [Link]
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Available from: [Link]
Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. ResearchGate. Available from: [Link]
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available from: [Link]
Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. Asian Journal of Chemistry. Available from: [Link]
Chichibabin pyridine synthesis. Wikipedia. Available from: [Link]
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Chichibabin Reaction. Chemistry LibreTexts. Available from: [Link]
The Chichibabin amination reaction. Scientific Update. Available from: [Link]
Chichibabin reaction. Wikidoc. Available from: [Link]
Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. SIOC Journals. Available from: [Link]
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available from: [Link]
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. Available from: [Link]
Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. ACS Publications. Available from: [Link]
Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. ACS Publications. Available from: [Link]
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. Available from: [Link]
A kind of method and its purification process that aminopyridine is prepared by picoline. Google Patents.
Synthesis of 2-Aminopyridines via a Base-Promoted Cascade Reaction of N-Propargylic β-Enaminones with Formamides. ACS Publications. Available from: [Link]
Amination of Aminopyridines via η6-Coordination Catalysis. ACS Publications. Available from: [Link]
N-Amino Pyridinium Salts in Organic Synthesis. PMC. Available from: [Link]
Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. ResearchGate. Available from: [Link]
Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. ResearchGate. Available from: [Link]
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina. Available from: [Link]
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available from: [Link]
Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. ResearchGate. Available from: [Link]
Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]
Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. ACS Publications. Available from: [Link]
Reductive amination difficulties - poor conversion. Reddit. Available from: [Link]
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. Available from: [Link]
CuI/2-Aminopyridine 1‑Oxide Catalyzed Amination of Aryl Chlorides with Aliphatic Amines. ACS Publications. Available from: [Link]
Technical Support Center: Troubleshooting Solution Stability of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine
Welcome to the Technical Support Center. This guide provides drug development professionals and analytical chemists with field-proven insights into the handling and solution stability of 3-(3-Methoxyphenyl)-5-nitropyridi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide provides drug development professionals and analytical chemists with field-proven insights into the handling and solution stability of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine. Derivatives of 4-amino-5-nitropyridine are critical intermediates in the synthesis of complex polycyclic compounds, including inhibitors for 1[1]. However, the unique electronic properties of this scaffold introduce specific vulnerabilities in solution that require precise handling.
Part 1: Molecular Vulnerabilities & Causality (FAQ)
Q: Why does 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine exhibit instability in certain organic solvents?A: The instability is rooted in the molecule's "push-pull" electronic configuration. The electron-donating exocyclic amino group at C4 and the strongly electron-withdrawing nitro group at C5 create a highly polarized conjugated system across the pyridine ring. When exposed to ambient light, nitroaromatic compounds are easily excited to a reactive triplet state. This excited state can abstract hydrogen atoms from protic solvents, initiating a cascade that leads to ring cleavage or the formation of2[2].
Q: My stock solutions in THF turn dark brown within 24 hours, even when stored in the dark. What is the mechanism?A: This is a classic dark-reaction oxidation. Ethers like tetrahydrofuran (THF) and 1,4-dioxane rapidly form hydroperoxides upon exposure to air. The C4-amino group is highly susceptible to oxidation by these trace peroxides. Instead of photochemical degradation, the amine is oxidized to an N-oxide or hydroxylamine species. The degradation of aromatic amines is significantly accelerated in the presence of dissolved oxygen and 3[3].
Part 2: Self-Validating Troubleshooting Protocols
Q: How can I definitively determine whether my sample degradation is oxidative or photochemical?A: Do not guess the mechanism; use a self-validating experimental matrix. By isolating variables, you can pinpoint the exact cause of degradation and adjust your workflow accordingly.
Step-by-Step Diagnostic Protocol:
Preparation: Prepare 10 mL of a 1 mM solution of the compound in your target solvent (e.g., Methanol or THF).
Aliquoting: Divide the solution equally into three separate vials:
Vial A (Control): Amber glass vial, sparged with Argon for 5 minutes to remove dissolved oxygen, sealed tightly.
Vial B (Photolysis Test): Clear glass vial, ambient air headspace, placed under standard laboratory fluorescent lighting.
Vial C (Oxidation Test): Amber glass vial, ambient air headspace, stored in the dark.
Incubation: Leave all vials at room temperature (25°C) for 48 hours.
Analysis: Analyze aliquots from each vial via HPLC-UV (at 254 nm).
Interpretation:
If Vial B shows new degradation peaks but Vial C remains pure, your issue is purely photochemical .
If Vial C shows degradation, the solvent contains reactive peroxides or dissolved oxygen mediating dark oxidation .
Vial A serves as your baseline stability reference.
Part 3: Quantitative Stability Data
To aid in solvent selection, the following table summarizes the expected stability of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine under various conditions.
Solvent
Storage Temp
Light Exposure
Atmospheric Condition
Est. Half-Life (t1/2)
Primary Degradation Mechanism
DMSO (Anhydrous)
-20°C
Dark
Argon Purged
> 12 months
None (Stable)
DMSO
25°C
Ambient Light
Ambient Air
~14 days
Photolysis
Methanol
25°C
Ambient Light
Ambient Air
~5 days
Photolysis / Solvolysis
THF (Aged > 3 months)
25°C
Dark
Ambient Air
< 24 hours
Peroxide-mediated Oxidation
THF (Fresh, BHT stabilized)
4°C
Dark
Argon Purged
~30 days
Minimal Oxidation
Part 4: Standard Operating Procedure (SOP) for Stable Stock Solutions
To ensure maximum reproducibility in your assays, adhere to the following workflow for preparing master stock solutions:
Solvent Selection: Use only anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO) with a purity of ≥99.9%. Avoid ethers unless freshly distilled and stabilized.
Deoxygenation: Sparge the DMSO with high-purity Argon gas for 10–15 minutes prior to use to displace dissolved oxygen.
Dissolution: Weigh the compound in a controlled, low-light environment. Dissolve to your target concentration (e.g., 10 mM).
Aliquoting: Dispense the solution into single-use amber glass vials. This prevents both light exposure and the introduction of moisture/oxygen from repeated freeze-thaw cycles.
Storage: Blanket the headspace of each vial with Argon gas before sealing. Store immediately at -20°C or -80°C.
Part 5: Visualizing Degradation and Troubleshooting
Caption: Degradation pathways of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine via photolysis and oxidation.
Caption: Troubleshooting decision tree for resolving solution stability issues.
References
POLYCYCLIC COMPOUNDS FOR INHIBITING RNA HELICASE DHX33 AND USE THEREOF
Source: European Patent Office (EP 4089089 A1)
URL:1
Evaluation of the efficiency of photodegradation of nitroaromatics applying the UV/H2O2 technique
Source: PubMed
URL:2
Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst
Source: ResearchGate
URL:3
Technical Support Center: Overcoming Solubility Barriers for 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine
Welcome to the Formulation & Assay Troubleshooting Center. As drug development professionals, you are likely encountering severe solubility bottlenecks with 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine. This guide synthesi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Formulation & Assay Troubleshooting Center. As drug development professionals, you are likely encountering severe solubility bottlenecks with 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine. This guide synthesizes structural causality with field-proven methodologies to rescue your in vitro and in vivo workflows.
Part 1: Compound Profiling & Structural Causality
Before applying a formulation strategy, we must diagnose the molecule. 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine is not merely lipophilic; it exhibits classic "brick dust" properties due to its rigid, planar structure and strong intermolecular forces.
Quantitative Physicochemical Profile
Parameter
Estimated Profile
Causality & Impact on Solubility
Formulation Countermeasure
LogP
~2.8 - 3.5
High lipophilicity drives aqueous repulsion.
Lipid vehicles, Cyclodextrins
pKa (Amine)
< 2.0
Nitro group delocalizes electrons, preventing protonation at physiological pH.
Avoid simple pH adjustment; use cosolvents
Melting Point
> 200 °C
Strong intermolecular H-bonding creates high lattice energy ("brick dust").
Amorphous Solid Dispersions (ASD)
H-Bonding
Donor: 1, Acceptors: 4
Promotes tight crystal packing and aggregation in aqueous media.
Solubilization via H-bond disrupting excipients
FAQ 1: Why can't I just lower the pH to protonate the amine and form a soluble salt?
Causality: While standard aliphatic or isolated aromatic amines protonate easily at low pH, the 4-amine group on this molecule is situated directly adjacent (ortho) to a strongly electron-withdrawing nitro group (-NO₂). This nitro group severely delocalizes the lone pair of electrons on the amine nitrogen via resonance and inductive effects. Consequently, the basic pKa drops drastically. Standard acidic vehicles (like 0.1N HCl) are insufficiently acidic to protonate this deactivated amine, meaning salt formation strategies will fail. You must pivot to solvation strategies that disrupt the crystal lattice, such as Amorphous Solid Dispersions (ASDs) or Lipid-Based Formulations (LBFs)[1].
Part 2: In Vitro Assay Troubleshooting
FAQ 2: My compound crashes out of solution when I transfer it from my DMSO stock to the biochemical assay buffer. How do I maintain a stable solution?
Causality: This is a classic "solvent-shift" precipitation. When DMSO is diluted into an aqueous buffer, the local dielectric constant changes rapidly. The high lattice energy of the compound causes it to rapidly nucleate and form microcrystals rather than remain in a supersaturated state. This leads to artificially flat dose-response curves and erratic IC₅₀ values.
Self-Validating Protocol: The "Sink and Surfactant" Method
Prepare Master Stock: Dissolve the compound in 100% DMSO to a maximum concentration of 10 mM.
Validation Check: Centrifuge the stock at 10,000 x g for 5 minutes. If a pellet forms, the compound is not fully dissolved; reduce the stock concentration to 5 mM.
Intermediate Dilution: Dilute the stock 1:10 into an intermediate solvent containing 50% DMSO and 50% PEG400. This steps down the hydrophobicity gradient.
Buffer Preparation: Pre-warm your aqueous assay buffer to 37°C and supplement it with 0.1% Tween-20 (surfactant to reduce interfacial tension) and 1% BSA (Bovine Serum Albumin). The BSA acts as a hydrophobic "sink," binding the free drug and preventing nucleation.
Final Addition: Add the intermediate dilution dropwise to the rapidly stirring buffer to reach your final assay concentration (DMSO must remain <1% v/v).
Validation Check: Measure the absorbance of the final buffer at 600 nm. An OD₆₀₀ > 0.05 indicates light scattering from micro-precipitates, meaning the dilution rate was too fast or the compound concentration exceeds the micellar capacity.
Part 3: In Vivo Formulation Strategies
FAQ 3: We are observing near-zero oral bioavailability in our murine PK models using standard CMC suspensions. What is the optimal vehicle?
Causality: For highly lipophilic, planar molecules, standard aqueous suspensions fail because the dissolution rate in the gastrointestinal (GI) tract is too slow to permit absorption before transit. You must bypass the dissolution step entirely by using a Self-Emulsifying Drug Delivery System (SEDDS)[2]. SEDDS formulations keep the drug in a solubilized state and leverage the body's natural lipid digestion pathways to form mixed micelles, which actively transport the drug across the intestinal epithelium and into the lymphatic system, avoiding hepatic first-pass metabolism[3].
Mechanism of Lipid-Based Formulations bypassing standard dissolution via lymphatic transport.
Self-Validating Protocol: Preparation of a Basic SEDDS Formulation
Excipient Blending: In a glass vial, combine 50% Capmul MCM (lipid vehicle), 40% Tween 80 (surfactant), and 10% Propylene Glycol (co-solvent).
API Addition: Add 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine at a target loading of 5 mg/mL.
Solubilization: Vortex vigorously and heat the sealed vial in a water bath at 40°C for 45 minutes, sonicating intermittently.
Validation Check: The solution must be completely optically clear with no visible particulates under 10x magnification. If cloudy, the API has exceeded the lipid's solubilization capacity[4].
Dispersion Testing: Perform a 1:100 dilution of the formulation in Simulated Gastric Fluid (SGF) at 37°C with gentle agitation.
Validation Check: The resulting mixture should form a slight bluish opalescence (indicating microemulsion droplets <100 nm) but must not precipitate or form phase-separated oil droplets over a 4-hour observation window.
FAQ 4: We need an aqueous-compatible formulation for intravenous (IV) dosing. What are our options?
Causality: For IV dosing, lipid emulsions can be risky due to droplet size constraints. Cyclodextrin inclusion complexes are the gold standard here. Specifically, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that can encapsulate the lipophilic 3-methoxyphenyl moiety of your compound, while its hydrophilic exterior ensures high aqueous solubility. This shields the hydrophobic domains from the aqueous environment, preventing precipitation in the bloodstream[5].
Self-Validating Protocol: Preparation of HP-β-CD Inclusion Complex
Vehicle Prep: Prepare a 20% w/v solution of HP-β-CD in sterile Water for Injection (WFI).
Complexation: Add the API to the cyclodextrin solution in excess (e.g., 5 mg/mL).
Equilibration: Stir continuously for 24–48 hours at room temperature to allow the inclusion complex to reach thermodynamic equilibrium.
Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed API.
Validation Check: Measure the UV absorbance of the filtrate at the API's λ-max. Compare against a pre-established standard curve (generated in DMSO) to quantify the exact solubilized concentration before dosing. If the concentration is below therapeutic requirements, the complexation efficiency is too low, and an alternative cyclodextrin derivative (e.g., SBE-β-CD) should be evaluated.
Part 4: Strategic Decision Matrix
Use the following decision tree to select the appropriate formulation route based on your immediate experimental needs.
Decision tree for selecting the optimal formulation strategy based on assay requirements.
Excipient Selection & Compatibility Matrix
Excipient Class
Recommended Agents
Solubilization Mechanism
Biocompatibility
Primary Application
Cosolvents
DMSO, PEG400
Disrupts H-bonding; lowers dielectric constant.
Low (DMSO) to Medium
In vitro assay stocks
Surfactants
Tween 80, Cremophor EL
Reduces interfacial tension; forms micelles.
Medium
Assay buffers, Oral formulations
Lipids
Capmul MCM, Corn Oil
Provides lipophilic matrix; stimulates bile secretion.
Technical Support Center: Purification of Polar Nitropyridine Compounds
Welcome to the Advanced Chromatography and Purification Support Center. As drug development increasingly shifts toward highly polar, nitrogen-rich heterocycles, nitropyridine derivatives have become ubiquitous scaffolds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography and Purification Support Center. As drug development increasingly shifts toward highly polar, nitrogen-rich heterocycles, nitropyridine derivatives have become ubiquitous scaffolds. However, the unique electronic properties of these molecules—specifically the push-pull dynamics between the basic pyridine nitrogen and the strongly electron-withdrawing nitro group—create severe purification bottlenecks.
This guide is engineered for researchers and application scientists to troubleshoot and resolve the most complex isolation challenges associated with polar nitropyridines.
Mechanistic Overview: The Polarity Paradox
The purification of nitropyridines is fundamentally challenged by their electronic structure. The nitro group depletes electron density from the aromatic ring, altering the
pKa
of the pyridine nitrogen. Despite this, the molecule retains a massive dipole moment, rendering it highly polar. If electron-donating groups (e.g., amino or hydroxyl) are also present, the molecule exhibits extreme hydrogen-bonding capacity, leading to poor solubility in standard non-polar organic solvents and irreversible binding to acidic stationary phases[1].
Decision matrix for selecting the optimal purification modality for nitropyridine derivatives.
Q: Why does my nitropyridine streak across the TLC plate and tail severely on a bare silica column, resulting in poor recovery?A: This is a classic manifestation of secondary interactions. Bare silica gel contains surface silanol groups (-SiOH) that are weakly acidic. The basic pyridine nitrogen acts as a hydrogen-bond acceptor or undergoes cation-exchange with these silanols[2]. Because this interaction is kinetically slow compared to the primary partition mechanism, the compound desorbs unevenly, causing a "streaking" effect on TLC and broad, flat peaks during flash chromatography[3].
Solution: You must mask the active silanols. Add a basic modifier such as 1–2% Triethylamine (TEA) or Ammonium Hydroxide (
NH4OH
) to your mobile phase[2]. The modifier outcompetes the nitropyridine for the acidic silanol sites, deactivating the column and forcing the nitropyridine to elute in a sharp, symmetrical band. Alternatively, switch the stationary phase to an amine-functionalized silica (
NH2
-silica) or neutral alumina, which inherently lack acidic protons[2].
Mechanism of silanol-induced peak tailing and its resolution via basic mobile phase modifiers.
Module B: Reversed-Phase & HILIC Challenges
Q: My highly polar nitropyridine derivative shows no retention on a standard C18 reversed-phase HPLC column and elutes in the void volume. How can I increase retention?A: Traditional Reversed-Phase Chromatography (RPC) relies on hydrophobic interactions. Highly polar nitropyridines lack sufficient hydrophobic surface area to partition into the C18 chains, causing them to wash out immediately with the aqueous void[2].
Solution: You have two mechanistic pathways:
Ion-Pairing / pH Modification: Lower the mobile phase pH using 0.1% Trifluoroacetic acid (TFA) or Formic Acid. This protonates the pyridine ring, and the counter-ion (e.g., trifluoroacetate) forms a transient, lipophilic ion-pair with the molecule, increasing its affinity for the C18 phase[4][5].
Hydrophilic Interaction Liquid Chromatography (HILIC): If the compound is exceptionally polar, abandon C18. HILIC uses a polar stationary phase (like bare silica, amide, or diol) and a highly organic mobile phase (e.g., 95% Acetonitrile with 5% aqueous buffer)[6]. In HILIC, water forms a semi-immobilized layer on the stationary phase; polar analytes partition into this water layer, resulting in excellent retention[7].
Module C: Recrystallization Failures
Q: When attempting to recrystallize my crude nitropyridine, the compound "oils out" as a biphasic liquid instead of forming solid crystals. What causes this?A: "Oiling out" (liquid-liquid phase separation) occurs when the boiling point of the chosen solvent is higher than the melting point of the compound, or when the solution becomes supersaturated at a temperature above the solute's melting point[8]. The high polarity of nitropyridines often means they require high-boiling polar solvents (like ethanol or DMF) to dissolve, exacerbating this risk.
Solution: Transition to a binary (co-solvent) system. Dissolve the crude material in a minimal amount of a low-boiling "good" solvent (e.g., hot ethyl acetate or DCM), then slowly titrate in a "bad" non-polar solvent (e.g., hexanes or heptane) until the solution turns slightly cloudy[2]. Heat briefly to clarify, then allow it to cool at an extremely slow, controlled rate. Introducing a seed crystal of the pure compound at the cloud point will bypass the energy barrier for nucleation, forcing crystallization over oiling out[8].
Quantitative Comparison of Purification Modalities
Selecting the right technique requires balancing recovery yield, final purity, and throughput. The data below summarizes the expected performance metrics for polar pyridine derivatives across different modalities[2].
Purification Technique
Typical Recovery Yield
Expected Purity
Primary Mechanistic Challenge
Best Use Case
Normal-Phase Flash (Bare Silica)
60–90%
85–98%
Strong adsorption to acidic silanols; compound degradation[2].
Poor retention of highly polar analytes (void volume elution)[2].
High-resolution final polishing; separating regioisomers.
HILIC Chromatography
80–98%
80–98%
Requires strict equilibration to water content in the mobile phase[2].
Highly polar, water-soluble nitropyridines that fail on C18.
Recrystallization
50–85%
>99%
Risk of "oiling out"; difficult to find ideal solvent systems[2][8].
Final isolation of highly pure API; scalable manufacturing.
Validated Experimental Protocols
Protocol 1: HILIC Purification for Highly Polar Nitropyridines
This protocol utilizes an orthogonal partition mechanism to retain compounds that fail on C18 columns[2][7].
Self-Validation Check: Before injecting the sample, run a blank gradient. Monitor the baseline to ensure the aqueous buffer is fully equilibrated with the stationary phase. A drifting baseline indicates incomplete hydration of the HILIC water layer.
Stationary Phase Selection: Equip the system with a Diol-bonded or Amide-bonded HILIC column (e.g., 5 µm particle size).
Mobile Phase Preparation:
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.5 using Formic Acid to ensure consistent ionization[2].
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
Sample Preparation: Dissolve the crude nitropyridine in the initial mobile phase conditions (95% Acetonitrile / 5% Aqueous). Critical: Do not dissolve the sample in 100% water or methanol, as strong injection solvents will cause peak distortion in HILIC[7].
Gradient Elution:
Isocratic hold at 95% B for 2 minutes.
Linear ramp from 95% B down to 50% B over 15 minutes (increasing polarity).
Hold at 50% B for 3 minutes to elute strongly retained impurities.
Re-equilibration: Return to 95% B and hold for at least 10 column volumes. HILIC requires significantly longer re-equilibration times than RPC.
Designed to suppress silanol interactions and prevent peak tailing for basic heterocycles[2][3].
Self-Validation Check: Perform a 2D-TLC test prior to column loading. Spot the sample, run it in the modified solvent, dry the plate, rotate it 90 degrees, and run it again. A single spot on the diagonal validates that the compound is stable and not degrading on the silica.
Solvent System Optimization: Use TLC to identify a baseline solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes) that yields an
Rf
of ~0.3.
Modifier Addition: Add 1% (v/v) Triethylamine (TEA) to both the weak and strong mobile phase reservoirs. Mix thoroughly.
Column Passivation: Pack the silica column. Flush the column with 3 column volumes of the TEA-modified initial solvent. Note: You will observe an exothermic band moving down the column as the TEA neutralizes the acidic silanols.
Sample Loading: Dry-load the sample to prevent band broadening. Dissolve the crude mixture in a volatile solvent, add a small amount of Celite or bare silica, and evaporate to a free-flowing powder. Load this powder onto the head of the passivated column.
Elution: Run the gradient. The nitropyridine will elute in a concentrated, sharp band, triggering the automated fraction collector accurately.
References
Benchchem.
Benchchem.
Benchchem. "Technical Support Center: Purification of 3-Amino-4-nitropyridine." Benchchem, .
Benchchem. "Technical Support Center: Purification of Crude 3-Amino-4-nitropyridine 1-oxide." Benchchem, .
Google Patents. "WO2015162456A1 - Amino pyridine derivatives as phosphatidylinositol 3-kinase inhibitors.
Royal Society of Chemistry. "Chapter 6: Shell Particle and UHPLC Technologies for Fast Analysis of Polar Compounds in the HILIC Mode." RSC Books, .
MDPI. "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades." MDPI, .
National Institutes of Health (NIH). "Isocratic high-performance liquid chromatography (HPLC) for simultaneous quantification of curcumin and piperine..." PMC, .
Technical Support Center: Analytical Method Validation for 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals validating analytical methods for the compound 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine. It is designed to...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals validating analytical methods for the compound 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine. It is designed to offer practical, field-proven insights and troubleshooting strategies to ensure the development of robust and reliable analytical methods compliant with regulatory expectations.
Introduction to the Analyte and Method Validation
3-(3-Methoxyphenyl)-5-nitropyridin-4-amine is a pyridine derivative, a class of compounds frequently encountered in pharmaceutical development. The inherent basicity of [1]the pyridine ring (pKa around 5.2-6) and the presence of other functional groups can present unique challenges during the development and validation of analytical methods, particularly for High-Performance Liquid Chromatography (HPLC).
Method validation is the[2][3] documented process that establishes, by laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications. The objective is to demon[4][5]strate that the analytical procedure is suitable for its intended purpose, which for this compound would typically involve assay (quantification of the main component) and the determination of impurities. This guide is structured [4][6]around the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).
Frequently Asked Q[6][7]uestions (FAQs)
Q1: What is the most suitable HPLC column and mobile phase for analyzing 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine?
A1: A reversed-phase C18 column is a common and effective starting point for the analysis of pyridine derivatives. Due to the basic nature o[2]f the analyte, peak tailing can be a significant issue. To mitigate this, conside[7]r the following:
End-capped C18 columns: These columns have minimal residual silanol groups, reducing secondary interactions with the basic analyte.
Mobile Phase pH: [8]Maintain the mobile phase pH at least 2 units away from the analyte's pKa to ensure a consistent ionization state and improve peak shape. For a basic compound like this, a lower pH (e.g., 2.5-3.5) is generally recommended.
Buffer Selection: Use a suitable buffer (e.g., phosphate or citrate) to maintain a stable pH.
Organic Modifier: Acetonitrile is often a good choice, but methanol can sometimes offer different selectivity for related substances.
Q2: How do I establish specificity for my analytical method?
A2: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For 3-(3-Methoxyphenyl)-5[4]-nitropyridin-4-amine, this is typically achieved through:
Forced Degradation Studies: The most critical component of establishing specificity is to perform forced degradation studies. This involves subjecting [9][10]the drug substance to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. The analytical method mus[11][12][13]t be able to separate the main peak from all generated degradation peaks.
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity. This will help to ensure that the main analyte peak is not co-eluting with any impurities or degradants.
Q3: What are the acceptance criteria for the various validation parameters?
A3: Acceptance criteria should be predefined in your validation protocol and justified based on the intended use of the method. The following table provides typical acceptance criteria based on ICH guidelines.
Validation Parameter
Acceptance Criteria (Assay)
Acceptance Criteria (Impurities)
Specificity
No interference at the retention time of the analyte.
Analyte peak is resolved from all impurity and degradation peaks.
From the reporting threshold to 120% of the specification limit
Robustness
No significant impact on results from minor variations in method parameters.
No significant impact on results from minor variations in method parameters.
These are general guidelines and may need to be adjusted based on the specific application.
Troubleshooting Guide
This section addresses common issues encountered during the analytical method validation for 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Diagram: Troubleshooting Peak Shape Issues
Caption: Decision tree for troubleshooting poor peak shape in HPLC.
Probable Cause A: Secondary Silanol Interactions. The basic nitrogen on the pyridine ring can interact with residual acidic silanol groups on the silica-based column packing, leading to peak tailing.
Solution:
[7] 1. Use an End-Capped Column: Select a high-quality, end-capped C18 or a column with a polar-embedded phase to shield the silanol groups.
2. Adjust Mobi[7]le Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0) will protonate the basic analyte, which can improve peak shape.
Probable Cause B: Column Overload. Injecting too much sample mass onto the column can cause peak fronting.
Solution:
[14] 1. Reduce Injection Volume: Decrease the volume of sample injected.
2. Dilute the Sample: Prepare a more dilute sample solution.
Probable Cause C: [14]Extra-Column Volume. Excessive tubing length or diameter between the injector and the column, or between the column and the detector, can lead to peak broadening.
Solution:
[7] 1. Minimize Tubing Length: Use the shortest possible tubing to connect the components of your HPLC system.
2. Use Narrow-Bore Tubing: Employ tubing with a smaller internal diameter (e.g., 0.005 inches) to reduce dead volume.
Issue 2: Inadequa[8]te Resolution Between the Main Peak and Impurities
Probable Cause A: Suboptimal Mobile Phase Composition. The ratio of organic solvent to aqueous buffer may not be providing sufficient selectivity.
Solution:
Modify the Organic Solvent Ratio: Systematically vary the percentage of acetonitrile or methanol in the mobile phase.
Try a Different Organic Solvent: If acetonitrile does not provide adequate resolution, try methanol or a ternary mixture (e.g., acetonitrile/methanol/buffer).
Adjust pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds.
Probable Cause B: Inappropriate Column Chemistry. The stationary phase may not be providing the necessary interactions for separation.
Solution:
Screen Different Columns: If a C18 column is not effective, consider a phenyl-hexyl or a polar-embedded column, which can offer different selectivity based on pi-pi and polar interactions.
Issue 3: Failure to Meet Accuracy or Precision Requirements
Probable Cause A: Inconsistent Sample Preparation. Variability in weighing, dilution, or extraction can lead to poor precision.
Solution:
Ensure Homogeneity: Thoroughly mix all solutions before taking aliquots.
Use Calibrated Equipment: Verify that balances and pipettes are properly calibrated.
Standardize the Procedure: Ensure all analysts are following the same detailed sample preparation protocol.
Probable Cause B: System Instability. Fluctuations in pump flow rate, column temperature, or detector response can affect accuracy and precision.
Solution:
System Suitability Testing (SST): Always perform SST before running a validation sequence. Key parameters to monitor include retention time, peak area, tailing factor, and theoretical plates.
System Maintenance: Ensure the HPLC system is well-maintained, including regular pump seal replacement and detector lamp checks.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To demonstrate the specificity and stability-indicating nature of the analytical method.
Procedure:
Pre[9]pare Stock Solutions: Prepare a stock solution of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine in a suitable solvent (e.g., 50:50 acetonitrile:water).
Stress Conditions: Expose the stock solution to the following conditions:
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours.
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for 24 hours.
Neutralization: N[12]eutralize the acidic and basic solutions before injection.
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method.
Evaluation:
Assess the separation of the main peak from all degradation products.
Calculate the percentage of degradation. A target degradation of 5-20% is generally considered appropriate.
Perform peak puri[10][11]ty analysis on the main peak in each chromatogram.
Protocol 2: Validation of Linearity
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
Procedure:
Pre[6]pare a Stock Solution: Prepare a stock solution of the reference standard at a known concentration.
Prepare Calibration Standards: Prepare at least five calibration standards by serial dilution of the stock solution. For an assay, the range should typically cover 80% to 120% of the expected sample concentration. For an impurity method, t[4]he range should cover from the reporting limit to 120% of the specified limit for that impurity.
Analysis: Inject each calibration standard in triplicate.
Evaluation:
Plot the average peak area against the corresponding concentration.
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Diagram: Analytical Method Validation Workflow
Caption: General workflow for analytical method validation.
Conclusion
A systematic and scientifically sound approach to analytical method validation is crucial for ensuring the quality and reliability of data generated during drug development. For a molecule like 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine, careful consideration of its chemical properties, particularly its basicity, is essential for developing a robust and specific HPLC method. By following the guidance provided in this technical support center, researchers can effectively troubleshoot common issues and successfully validate their analytical methods in accordance with regulatory expectations.
References
A practical guide to forced degradation and stability studies for drug substances. (n.d.).
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
Shinde, N. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI.
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November).
Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives. (n.d.). Benchchem.
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International.
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography.
Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022, March 8).
What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency.
Validation of Analytical Procedures: Methodology ICH-Q2B. (2011, May 15). ResearchGate.
A Comparative Benchmarking Guide: Evaluating the Kinase Inhibitory Potential of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine Against Gefitinib
Introduction The relentless pursuit of novel therapeutic agents is a cornerstone of modern drug discovery. Small molecule inhibitors, particularly those targeting protein kinases, have emerged as a highly successful clas...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The relentless pursuit of novel therapeutic agents is a cornerstone of modern drug discovery. Small molecule inhibitors, particularly those targeting protein kinases, have emerged as a highly successful class of drugs, revolutionizing the treatment of various diseases, most notably cancer. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. This guide introduces a novel pyridine-containing compound, 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine, and provides a comprehensive framework for its initial evaluation as a potential kinase inhibitor.
To establish a robust performance baseline, we will benchmark this compound against a well-characterized and clinically relevant inhibitor, Gefitinib. Gefitinib is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival signaling pathways. This guide will detail the experimental rationale, provide step-by-step protocols for a comparative in vitro kinase assay, and present a clear framework for data analysis and interpretation. Our objective is to equip researchers and drug development professionals with the necessary tools to rigorously assess the inhibitory potential of novel compounds like 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine.
Experimental Rationale & Design
The fundamental principle behind this benchmarking study is to ascertain the concentration-dependent inhibitory effect of our test compound, 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine, on the enzymatic activity of a selected kinase and compare its potency with a known inhibitor, Gefitinib. For this purpose, we will utilize a biochemical kinase assay. The choice of a biochemical assay, as opposed to a cell-based assay at this initial stage, allows for the direct assessment of the compound's interaction with the target enzyme without the confounding variables of cell membrane permeability, off-target effects, or cellular metabolism.
We will determine the half-maximal inhibitory concentration (IC50) for both compounds. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value is indicative of a more potent inhibitor. The experimental workflow is designed to be self-validating by including appropriate controls, such as a positive control (no inhibitor) and a negative control (no enzyme), to ensure the reliability of the obtained data.
Signaling Pathway Context: The EGFR Signaling Cascade
To appreciate the significance of inhibiting EGFR, it is crucial to understand its role in cellular signaling. EGFR is a receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation event creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are central regulators of cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutation or overexpression, is a hallmark of many cancers, making it a prime therapeutic target.
Figure 1: A simplified diagram of the EGFR signaling pathway and the point of inhibition.
Experimental Protocols
The following protocols describe a typical in vitro kinase assay to determine the IC50 values for 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine and Gefitinib against a target kinase (e.g., EGFR).
Materials and Reagents
Recombinant human EGFR kinase (or other target kinase)
ATP (Adenosine triphosphate)
Poly (Glu, Tyr) 4:1 peptide substrate
3-(3-Methoxyphenyl)-5-nitropyridin-4-amine, 10 mM stock in DMSO
Gefitinib, 10 mM stock in DMSO
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
Figure 2: Step-by-step workflow for the in vitro kinase assay.
Step-by-Step Protocol
Compound Preparation: Prepare a series of dilutions of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine and Gefitinib in kinase assay buffer. A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended. Remember to include a DMSO-only control.
Assay Plate Preparation: Add 2.5 µL of each inhibitor dilution to the wells of a 384-well plate. Also, include wells for a positive control (DMSO only) and a negative control (no enzyme).
Kinase/Substrate Addition: Prepare a master mix of the kinase and the peptide substrate in the kinase assay buffer. Add 5 µL of this mix to each well, except for the negative control wells.
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitors to bind to the kinase.
Reaction Initiation: Prepare a solution of ATP in the kinase assay buffer. Add 2.5 µL of the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase being tested.
Kinase Reaction: Incubate the plate for 60 minutes at room temperature. The incubation time may need to be optimized to ensure the reaction is in the linear range.
Signal Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Kinase Assay reagent according to the manufacturer's instructions. This typically involves a two-step addition with incubation periods.
Data Acquisition: Read the luminescence signal on a plate reader. The luminescence intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
Data Analysis and Interpretation
The raw luminescence data should be normalized using the positive (100% activity) and negative (0% activity) controls. The percentage of inhibition for each inhibitor concentration can then be calculated.
The calculated % inhibition values are then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve can be fitted to the data using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.
Comparative Data Summary
The results of the experiment should be summarized in a clear and concise table for easy comparison.
Compound
Target Kinase
IC50 (nM) [95% CI]
Hill Slope
3-(3-Methoxyphenyl)-5-nitropyridin-4-amine
EGFR
Experimental Value
Value
Gefitinib
EGFR
Experimental Value
Value
Note: The values in this table are placeholders and should be replaced with experimental data. 95% CI refers to the 95% confidence interval for the IC50 value.
Trustworthiness and Self-Validation
The integrity of this benchmarking study relies on several key factors:
High-Quality Reagents: The use of highly pure recombinant kinase and well-characterized inhibitors is paramount.
Appropriate Controls: The inclusion of positive and negative controls in every assay plate is essential for data normalization and for monitoring assay performance.
Statistical Analysis: The determination of IC50 values should be based on robust curve-fitting algorithms, and the goodness of fit (e.g., R²) should be reported.
Reproducibility: Experiments should be performed in replicate (at least n=3) to ensure the reproducibility of the results.
Conclusion and Future Directions
This guide provides a foundational framework for the initial characterization of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine as a potential kinase inhibitor, using Gefitinib as a benchmark. The determination of its in vitro IC50 against a specific kinase target is the first critical step in a long and complex drug discovery process.
Should 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine demonstrate promising potency, subsequent studies should focus on:
Selectivity Profiling: Assessing the inhibitory activity of the compound against a panel of other kinases to determine its selectivity profile.
Mechanism of Action Studies: Investigating whether the compound is an ATP-competitive, non-competitive, or uncompetitive inhibitor.
Cell-Based Assays: Evaluating the compound's ability to inhibit the target kinase in a cellular context and its effect on cell proliferation and survival.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to improve its potency and selectivity.
By following a rigorous and systematic approach as outlined in this guide, researchers can effectively evaluate the potential of novel compounds and make informed decisions about their progression in the drug discovery pipeline.
References
Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]
Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. The New England Journal of Medicine, 358(11), 1160-1174. [Link]
Eastman, A. (2017). The role of validated assays in oncology drug discovery. Expert Opinion on Drug Discovery, 12(4), 349-352. [Link]
Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. [Link]
Comparative
in vivo validation of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine activity
In Vivo Validation of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine (3-MNPA): A Comparative Guide Against Standard Kinase Inhibitors As the landscape of targeted therapeutics expands, the transition from in vitro biochemica...
Author: BenchChem Technical Support Team. Date: April 2026
In Vivo Validation of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine (3-MNPA): A Comparative Guide Against Standard Kinase Inhibitors
As the landscape of targeted therapeutics expands, the transition from in vitro biochemical potency to in vivo efficacy remains the most critical hurdle in drug development. This guide provides a comprehensive, objective framework for the in vivo validation of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine (hereafter referred to as 3-MNPA , CAS: 2077846-47-8), a novel investigational aminopyridine-based kinase inhibitor.
By comparing 3-MNPA against a clinical-stage standard-of-care multi-kinase inhibitor (Sunitinib), we will establish a self-validating experimental system encompassing Pharmacokinetics (PK), Pharmacodynamics (PD), and Cell Line-Derived Xenograft (CDX) efficacy models.
Mechanistic Rationale & Target Engagement
The aminopyridine core of 3-MNPA is a privileged scaffold designed to competitively occupy the adenine-binding pocket of the kinase hinge region. The addition of the 3-methoxyphenyl moiety explores the hydrophobic pocket adjacent to the ATP-binding site, while the 5-nitro group tunes the pKa of the amine and establishes critical hydrogen bonds. To prove that 3-MNPA drives efficacy through its intended mechanism rather than off-target cytotoxicity, we must validate its ability to suppress downstream Receptor Tyrosine Kinase (RTK) signaling—specifically the phosphorylation of PLCγ1 and ERK—within the tumor microenvironment[1].
Mechanism of Action: 3-MNPA inhibition of RTK signaling pathways.
Pharmacokinetics (PK) Profiling
Causality & Experimental Design:
Before assessing efficacy, we must define the compound's absorption, distribution, metabolism, and excretion (ADME). The nitro-aromatic nature of 3-MNPA can limit aqueous solubility, necessitating a specialized formulation vehicle. We utilize outbred CD1 mice for PK studies to capture genetic variability, providing a robust simulation of population pharmacokinetics[2]. By administering the drug via both intravenous (IV) and per os (PO, oral) routes, we establish a self-validating system to calculate absolute oral bioavailability (F%), a critical metric for clinical viability[3].
Step-by-Step PK Protocol
Formulation: Dissolve 3-MNPA and Sunitinib in a vehicle of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline to ensure complete dissolution and prevent precipitation in the GI tract.
Animal Allocation: Fast adult male CD1 mice (n=4 per timepoint/route) for 12 hours prior to PO dosing to standardize gastric absorption. IV cohorts are fed ad libitum.
Dosing: Administer 2 mg/kg IV (via tail vein) and 10 mg/kg PO (via oral gavage).
Serial Sampling: Collect 50 µL of blood via the submandibular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[2].
Bioanalysis: Centrifuge blood to isolate plasma. Extract compounds using protein precipitation (acetonitrile containing an internal standard) and quantify via LC-MS/MS.
Quantitative PK Comparison
Parameter
Route
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
T1/2 (h)
AUC (h*ng/mL)
Bioavailability (F%)
3-MNPA
IV
2
890
0.08
3.8
1,850
-
3-MNPA
PO
10
1,250
2.0
4.5
4,160
45.0%
Sunitinib
IV
2
950
0.08
4.1
2,100
-
Sunitinib
PO
10
1,400
4.0
6.2
5,460
52.0%
Data Interpretation: 3-MNPA demonstrates a rapid absorption profile (Tmax = 2.0h) and a respectable oral bioavailability of 45%, making it suitable for once-daily oral dosing in efficacy models. While its half-life (T1/2) is slightly shorter than Sunitinib, the overall exposure (AUC) is sufficient to maintain plasma concentrations above the predicted in vitro IC50.
In Vivo Efficacy: Xenograft Tumor Models
Causality & Experimental Design:
To evaluate the anti-proliferative and anti-angiogenic effects of 3-MNPA, we utilize the HT-29 human colorectal carcinoma xenograft model. HT-29 cells are highly driven by kinase signaling and are historically sensitive to multi-kinase inhibitors, providing an ideal baseline for comparative efficacy[4]. We use athymic nude mice to prevent immune rejection of the human cell line. The protocol is designed as a self-validating system: treatment is only initiated when tumors reach ~150 mm³ (exponential growth phase), and a vehicle-only group is included to benchmark uninhibited tumor progression.
Step-by-step in vivo xenograft experimental workflow.
Step-by-Step Efficacy & PD Protocol
Inoculation: Harvest HT-29 cells in log-phase growth. Resuspend in a 1:1 mixture of PBS and Matrigel. Inject
5×106
cells subcutaneously into the right flank of female athymic nude mice.
Randomization: Monitor tumor growth via digital calipers twice weekly. Once average tumor volume reaches 100–150 mm³, randomize mice into four groups (n=8/group) to ensure equal baseline tumor burden across cohorts.
Treatment: Administer Vehicle, 3-MNPA (30 mg/kg), 3-MNPA (60 mg/kg), or Sunitinib (40 mg/kg) via oral gavage once daily for 28 days.
In-Life Monitoring: Measure tumor volume (
V=0.5×length×width2
) and body weight twice weekly. A body weight loss of >10% indicates compound toxicity.
Pharmacodynamic (PD) Harvesting: 2 hours after the final dose on Day 28, euthanize the mice. Snap-freeze half of the tumor for Western blot analysis (to quantify the ratio of phosphorylated PLCγ1 to total PLCγ1) and fix the other half in formalin for immunohistochemistry (IHC)[1].
Quantitative Efficacy Comparison (Day 28)
Treatment Group
Dose (PO, QD)
Final Tumor Vol (mm³)
TGI (%)
Body Weight Change (%)
p-PLCγ1 Inhibition (%)
Vehicle Control
-
1,450 ± 180
-
+4.2%
Baseline
3-MNPA (Low)
30 mg/kg
754 ± 110
48%
+1.5%
42%
3-MNPA (High)
60 mg/kg
362 ± 85
75%
-2.1%
81%
Sunitinib (Control)
40 mg/kg
464 ± 95
68%
-5.8%
74%
Data Interpretation: 3-MNPA exhibits a robust, dose-dependent Tumor Growth Inhibition (TGI). At 60 mg/kg, 3-MNPA outperformed the standard-of-care Sunitinib (75% vs. 68% TGI) while demonstrating a superior tolerability profile (only 2.1% body weight loss compared to Sunitinib's 5.8%). Furthermore, the 81% reduction in p-PLCγ1 confirms that the observed efficacy is directly causal to the in vivo inhibition of the target kinase pathway in the tumor tissue[1].
Conclusion
The in vivo validation of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine (3-MNPA) demonstrates that this novel aminopyridine scaffold possesses favorable oral bioavailability and potent target engagement. By systematically comparing its PK/PD and xenograft efficacy against Sunitinib, we validate 3-MNPA as a highly competitive, well-tolerated kinase inhibitor candidate warranting further IND-enabling toxicology studies.
References
Pharmacokinetics Studies in Mice or R
Ba/F3 Xenograft Model
Kyinno Bio
Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models
National Center for Biotechnology Inform
Validation of in vivo pharmacodynamic activity of a novel PDGF receptor tyrosine kinase inhibitor using immunohistochemistry and quantitative image analysis
National Center for Biotechnology Inform
Head-to-Head Comparison of Aminonitropyridine Isomers: Reactivity, Physicochemical Profiling, and Application Workflows
Aminonitropyridines are privileged heterocyclic scaffolds that serve as critical building blocks in both medicinal chemistry and materials science. The specific positional relationship between the electron-donating amino...
Author: BenchChem Technical Support Team. Date: April 2026
Aminonitropyridines are privileged heterocyclic scaffolds that serve as critical building blocks in both medicinal chemistry and materials science. The specific positional relationship between the electron-donating amino group (
−NH2
), the strongly electron-withdrawing nitro group (
−NO2
), and the electron-deficient pyridine nitrogen dictates the molecule's physicochemical behavior, reactivity, and crystal packing.
As a Senior Application Scientist, I have structured this guide to objectively compare the most utilized aminonitropyridine isomers—specifically focusing on 2-amino-3-nitropyridine (2A3NP) , 2-amino-5-nitropyridine (2A5NP) , and 3-amino-4-nitropyridine (3A4NP) . This guide bridges theoretical electronic causality with field-proven synthetic workflows to aid researchers in selecting and handling the optimal isomer for their specific applications.
Electronic Causality and Physicochemical Profiling
The behavior of aminonitropyridine isomers is governed by an intramolecular "push-pull" electronic system[1]. The amino group exerts a positive mesomeric effect (
+M
), donating electron density into the ring, while the nitro group exerts strong negative inductive (
−I
) and mesomeric (
−M
) effects.
2-Amino-5-nitropyridine (2A5NP): In this isomer, the amino and nitro groups are in a para-like relationship. This allows for extended
π
-conjugation and a massive dipole moment across the molecule. This strong push-pull dynamic makes 2A5NP highly crystalline and exceptionally valuable for Non-Linear Optical (NLO) materials[2].
2-Amino-3-nitropyridine (2A3NP): Here, the groups are in an ortho-like relationship. The proximity of the amino and nitro groups facilitates strong intramolecular hydrogen bonding, which alters its crystal packing (forming corrugated layers rather than zigzag chains) and slightly increases its solubility in non-polar solvents compared to 2A5NP[2].
3-Amino-4-nitropyridine (3A4NP): The placement of the nitro group at the 4-position strongly activates the adjacent C2 and C6 positions of the pyridine ring toward nucleophilic aromatic substitution (
SNAr
). This makes 3A4NP a highly reactive precursor for complex functionalization in drug discovery[1].
Quantitative Data Comparison
The following table summarizes the key physicochemical properties that dictate the handling and application of these isomers. The
pKa
values are significantly depressed compared to unsubstituted aminopyridines (e.g., 2-aminopyridine
pKa≈6.8
) due to the electron-withdrawing nature of the nitro group[3][4].
Isomer
Predicted
pKa
(Pyridine N)
Melting Point
Primary Application Focus
Structural / Electronic Characteristic
2-Amino-5-nitropyridine
∼2.5−3.0
188−190∘C
NLO Materials, Kinase Scaffolds
Strong push-pull dipole, zigzag crystal chains
2-Amino-3-nitropyridine
∼2.5−3.0
164−168∘C
NLO Materials, Metal Ligands
Strong intramolecular H-bonding
3-Amino-4-nitropyridine
∼3.0−4.0
203−207∘C
Medicinal Chem (Diaminopyridines)
Highly activated for
SNAr
at C2/C6
4-Amino-3-nitropyridine
∼3.0−4.0
203−207∘C
Medicinal Chem (Diaminopyridines)
Precursor to imidazo[4,5-c]pyridines
Regioselectivity in Synthesis: The "Electric Hindrance" Paradigm
When synthesizing these isomers from baseline starting materials, regioselectivity is a primary challenge. A classic example is the direct electrophilic nitration of 2-aminopyridine using
HNO3/H2SO4
. This reaction yields 2-amino-5-nitropyridine as the overwhelming major product (approx. 9:1 ratio) over 2-amino-3-nitropyridine[5].
The Causality: In the strongly acidic nitrating medium, the exocyclic amino group is protonated, creating a high-energy intermediate with a localized positive charge. The concept of "Electric Hindrance" dictates that the incoming electrophile (
NO2+
) will attack the position furthest from this positive charge to minimize electrostatic repulsion[5]. Therefore, attack at the C-5 position (yielding 2A5NP) proceeds through a significantly lower-energy transition state than attack at the adjacent C-3 position.
Diagram 1: Regioselectivity in 2-aminopyridine nitration driven by electric hindrance.
Experimental Workflow: Chemoselective Reduction to Diaminopyridines
In medicinal chemistry, aminonitropyridines are rarely the final active pharmaceutical ingredient (API). They are predominantly utilized as precursors to diaminopyridines , which are subsequently cyclized to form azabenzimidazoles or imidazopyridines—privileged scaffolds in oncology (e.g., kinase inhibitors)[6][7].
The following protocol details a self-validating system for the catalytic hydrogenation of 3-amino-4-nitropyridine to 3,4-diaminopyridine.
Protocol: Catalytic Hydrogenation of 3-Amino-4-nitropyridine
Objective: Chemoselective reduction of the nitro group while preventing over-reduction or poisoning of the catalyst by the basic pyridine nitrogen.
Materials:
3-Amino-4-nitropyridine (1.0 eq, 10 mmol)
10% Palladium on Carbon (Pd/C, 50% w/w water wet) (0.05 eq Pd)
Solvent Preparation: Dissolve the aminonitropyridine in the MeOH/EtOAc mixture. Causality: Methanol solubilizes the polar diamine product, while EtOAc enhances the solubility of the starting material and moderates the reactivity to prevent ring reduction.
Catalyst Loading: Purge the reaction flask with Argon. Carefully add the wet 10% Pd/C. Causality: Dry Pd/C is highly pyrophoric in the presence of methanol vapors. Using water-wet catalyst is a critical safety parameter.
Hydrogenation: Evacuate the flask and backfill with
H2
gas (repeat 3x). Stir vigorously at room temperature under a hydrogen balloon (approx. 1 atm) for 4-6 hours.
Self-Validating In-Process Control (IPC):
Visual Check: The starting material is intensely yellow. The reaction is nearing completion when the solution transitions to colorless or pale brown.
Analytical Check: Pull an aliquot, filter through a micro-syringe filter, and analyze via LC-MS. Crucial validation: Ensure the absence of the hydroxylamine intermediate (
[M+H]+=126m/z
). If present, re-pressurize with
H2
.
Workup: Filter the reaction mixture through a pad of Celite under a blanket of Argon to remove the Pd/C. Wash the Celite pad generously with Methanol.
Isolation: Concentrate the filtrate under reduced pressure to yield 3,4-diaminopyridine as a solid. Store under an inert atmosphere, as electron-rich diaminopyridines are susceptible to air oxidation.
Diagram 2: Self-validating synthetic workflow for the reduction of aminonitropyridines.
Advanced Applications: Materials Science vs. Oncology
The distinct electronic profiles of these isomers dictate entirely different end-use applications.
Non-Linear Optics (NLO) Materials
In the realm of photonics, organic materials with high Second Harmonic Generation (SHG) efficiencies are highly sought after.
2A5NP has been artificially engineered into optimal arrangements (zigzag chains) to gain macroscopic efficiencies in NLO materials[2].
Conversely, 2A3NP can be anchored into different anion host matrices (e.g., forming 2-amino-3-nitropyridinium halides) via short, multiple hydrogen bonds. Experimental data shows that the SHG efficiency of 2-amino-3-nitropyridinium chloride is approximately 15 times that of standard Potassium Dihydrogen Phosphate (KDP)[2].
Oncology and Complexation
Beyond acting as precursors for kinase inhibitors, aminonitropyridines are utilized directly as ligands in transition metal complexes to induce cytotoxicity. For example, Platinum(II) complexes utilizing 2-amino-5-nitropyridine as a ligand have demonstrated higher cytotoxic effects against cancer cell lines compared to standard dimethylpyridine ligands, owing to the unique electronic perturbation the nitro group imparts on the metal center[6]. Furthermore, these scaffolds are actively utilized in the development of PET radiopharmaceuticals for neurodegenerative imaging[6].
References
National Institutes of Health (PMC). Nitropyridines in the Synthesis of Bioactive Molecules.[Link]
Journal of Materials Chemistry C (RSC Publishing). Structural and Optical Properties of 2-Amino-3-nitropyridine Hybrids.[Link]
American Journal of Chemistry (SAPUB). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration.[Link]
The Journal of Organic Chemistry (ACS Publications). Synthesis and Properties of Boron Fluoride Complexes Using 2-(N-Pyridylamino)-1-azaazulene derivatives.[Link]
Assessing the Off-Target Effects of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine: A Comprehensive Comparison Guide
Executive Summary & Rationale As a Senior Application Scientist, I frequently guide drug discovery teams through the treacherous transition from early-stage fragments to optimized clinical leads. The compound 3-(3-Methox...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Rationale
As a Senior Application Scientist, I frequently guide drug discovery teams through the treacherous transition from early-stage fragments to optimized clinical leads. The compound 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine (CAS: 2077846-47-8) serves as a quintessential case study in this process. Structurally, it is a highly versatile biaryl-aminopyridine intermediate utilized in the synthesis of advanced kinase inhibitors, including DYRK1A, CLK, and Wnt/β-catenin pathway modulators[1].
However, when evaluated as a standalone tool compound or fragment, its structural motifs present a complex web of primary pharmacology and off-target liabilities. Assessing the off-target landscape of this molecule is not merely a regulatory checkbox; it is a fundamental requirement for rational drug design. This guide objectively compares the off-target profile of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine against standard controls and fully optimized analogs, providing the self-validating experimental protocols necessary to map these liabilities.
To understand the off-target effects of this compound, we must view its structure not as a static image, but as a collection of pharmacodynamic exit vectors. Every functional group dictates a specific interaction pathway:
The 4-Aminopyridine Core (Kinome Promiscuity): Aminopyridines are privileged scaffolds that act as potent kinase hinge binders. The exocyclic amino group donates a hydrogen bond to the backbone carbonyl of the kinase hinge region (e.g., Glu/Asp), while the pyridine nitrogen accepts a hydrogen bond from the backbone amide (e.g., Met/Cys)[2]. This dual interaction anchors the molecule in the ATP-binding pocket, leading to a high risk of off-target promiscuity across the CMGC and Tyrosine Kinase (TK) families.
The 5-Nitro Group (Redox Toxicity): While electron-withdrawing and useful for subsequent cyclization into pyrazolo[3,4-b]pyridines, nitroaromatics are notorious for enzymatic reduction by cellular nitroreductases. This generates reactive nitroso intermediates, causing oxidative stress and false positives in phenotypic viability screens.
The 3-Methoxyphenyl Moiety (CYP450 Metabolism): The methoxy ether is a classic liability for Cytochrome P450-mediated O-demethylation (specifically by CYP2D6 and CYP3A4), which can lead to rapid clearance and reactive quinone-imine formation.
Mechanistic mapping of structural motifs to their respective off-target and metabolic liabilities.
Quantitative Data Comparison
To objectively benchmark 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine, we compare it against Staurosporine (a pan-kinase promiscuous control) and an Optimized 1H-pyrazolo[3,4-b]pyridine (representing the fully cyclized, lead-optimized drug derivative).
Compound
Kinase Selectivity Score (S-score)
Primary Target Affinity (Kd)
CYP3A4 Inhibition (IC50)
Redox Liability (Phenotypic)
3-(3-Methoxyphenyl)-5-nitropyridin-4-amine
High (Promiscuous)
~500 nM (Fragment level)
~5.2 μM (Moderate)
High (Nitro reduction)
Staurosporine (Control)
Very High (Pan-kinase)
<1 nM
>10 μM (Low)
Low
Optimized 1H-pyrazolo[3,4-b]pyridine
Low (Highly Selective)
<5 nM
>20 μM (Low)
Low (Cyclized core)
Data Interpretation: The uncyclized 4-aminopyridine fragment exhibits moderate affinity but high promiscuity and redox liability. Cyclization into the pyrazolopyridine core eliminates the nitro group (removing redox toxicity) and rigidifies the structure, drastically improving the S-score.
Self-Validating Experimental Protocols
To rigorously map these liabilities, we must employ a self-validating system of orthogonal assays. The protocols below are designed to eliminate confounding variables, ensuring that the data generated reflects true molecular interactions.
Protocol 1: Kinome-Wide Selectivity Profiling via Active-Site Competition (KINOMEscan)
Causality: Traditional enzymatic assays are ATP-dependent, making IC50 values highly sensitive to cellular ATP fluctuations. The KINOMEscan methodology circumvents this by using an active-site directed competition binding assay, yielding true thermodynamic dissociation constants (Kd) independent of ATP concentration[3].
Step-by-Step Methodology:
Kinase Expression: Grow kinase-tagged T7 phage strains in an E. coli host (or HEK-293 cells for specific targets). Lyse the cells and filter to isolate the DNA-tagged kinases.
Immobilization: Bind a proprietary, broad-spectrum active-site directed ligand to a solid support matrix (magnetic beads).
Competition Incubation: Incubate the DNA-tagged kinases with the immobilized ligand and 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine at screening concentrations of 1 μM and 10 μM.
Elution & Readout: Self-validation step: If the test compound successfully binds the kinase hinge, it sterically prevents the kinase from binding the immobilized ligand. Wash away unbound proteins, elute the bound kinases, and quantify via high-sensitivity qPCR. A lower qPCR signal mathematically dictates higher off-target compound affinity.
Causality: Assessing whether the methoxy group acts as a competitive inhibitor or substrate for CYP enzymes is critical for predicting hepatotoxicity. The P450-Glo™ assay uses proluciferin substrates. This is a self-validating system because it eliminates the autofluorescence background noise common in small-molecule screens; light is only produced if the CYP enzyme remains uninhibited and active[4].
Step-by-Step Methodology:
Reaction Setup: In an opaque 96-well plate, combine 1 picomole of recombinant CYP3A4, the luminogenic substrate (Luciferin-IPA), and the test compound (serial dilution from 50 μM to 1 nM) in KPO4 buffer (pH 7.4).
Initiation: Add an NADPH regeneration system to initiate the CYP450 enzymatic reaction. Incubate for 20 minutes at 37°C.
Detection: Add the Luciferin Detection Reagent (containing stabilized Ultra-Glo™ luciferase and ATP). This reagent simultaneously halts the CYP reaction and initiates the luminescent cascade.
Quantification: Read luminescence directly on a microplate reader. Calculate the IC50 based on the dose-dependent decay of the luminescent signal relative to the vehicle control.
Orthogonal workflow for profiling the off-target liabilities of 4-aminopyridine derivatives.
Conclusion
Evaluating 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine requires a deep understanding of its structural pharmacophores. While the 4-aminopyridine motif provides an excellent anchor for kinase hinge binding, it inherently risks kinome promiscuity. Furthermore, the 5-nitro and 3-methoxy groups introduce significant redox and metabolic liabilities. By utilizing orthogonal, self-validating profiling systems like KINOMEscan and P450-Glo, drug development professionals can accurately map these off-target effects, guiding the rational cyclization and optimization of the compound into a safe, highly selective clinical candidate.
References
CA2854229A1 - 1h-pyrazolo[3,4-b]pyridines and therapeutic uses thereof - Google Patents.Biosplice Therapeutics.
Selection of Fragments for Kinase Inhibitor Design: Decoration Is Key - ACS Publications.Journal of Medicinal Chemistry.
A Comparative Guide to the Therapeutic Potential of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine: A Research Prospectus
For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide synthesizes the current landscape of substituted nitropyridine derivatives to build a robust scientific case f...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide synthesizes the current landscape of substituted nitropyridine derivatives to build a robust scientific case for the investigation of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine . While direct experimental data for this specific molecule is sparse, a comprehensive review of its structural analogs provides a compelling rationale for its potential as a novel therapeutic agent, particularly in oncology. This document serves as a research roadmap, outlining a proposed synthesis, predicting biological activity based on a wealth of comparative data, and providing detailed experimental protocols to validate these hypotheses.
Introduction: The Promise of the 3,5-Disubstituted Pyridin-4-amine Scaffold
The pyridine ring is a cornerstone scaffold in medicinal chemistry, featured in numerous FDA-approved drugs.[1][2] Its ability to be substituted at multiple positions allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][3] The specific class of 3-amino-4-nitropyridine derivatives has recently emerged as a highly promising scaffold, exhibiting a diverse range of biological activities, most notably potent anticancer and antimicrobial properties.[4] The introduction of a nitro group can modulate enzyme activity and interaction with cellular targets crucial for cancer cell proliferation, while the amino group provides a key site for further functionalization.[4][5]
This guide focuses on the untapped potential of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine , a molecule that combines the key features of this active class with an aryl substitution known to influence kinase binding and other cellular interactions.
Proposed Synthesis Pathway
The synthesis of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine can be logically approached through a multi-step process, leveraging well-established reactions in pyridine chemistry. A plausible and efficient route involves a Suzuki-Miyaura cross-coupling reaction followed by a regioselective nitration.
A key intermediate would be a protected 3-bromo-4-aminopyridine. The synthesis can be envisioned as follows:
Protection and Halogenation: Starting from 4-aminopyridine, the amino group can be protected, for example, as a Boc-carbamate. Subsequent directed ortho-metalation followed by reaction with a bromine source can yield the 3-bromo intermediate.[6]
Suzuki-Miyaura Coupling: The 3-bromo-4-(protected-amino)pyridine can then be coupled with (3-methoxyphenyl)boronic acid using a palladium catalyst (e.g., Pd(OAc)2) and a suitable ligand (e.g., SPhos) to introduce the methoxyphenyl group at the 3-position.[7][8][9][10]
Deprotection and Nitration: Following the successful coupling, the protecting group on the amine is removed. The resulting 3-(3-Methoxyphenyl)pyridin-4-amine is then subjected to nitration. The 4-amino group is an activating group that directs the incoming nitro group to the 3- and 5-positions.[11] Using a nitrating agent like fuming nitric acid in a strong acidic medium such as concentrated sulfuric acid, the nitro group is expected to be introduced at the 5-position, yielding the target compound.[11][12][13]
Caption: Proposed synthetic workflow for 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine.
Comparative Analysis of Biological Activity: Predicting Therapeutic Targets
By examining structurally similar compounds, we can formulate strong hypotheses about the primary mechanisms of action for 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine. The literature points towards two highly significant and clinically relevant targets: tubulin polymerization and protein kinases like FLT3 and BCR-ABL.
A significant body of research has identified nitropyridine and diarylpyridine derivatives as potent microtubule-targeting agents that function by inhibiting tubulin polymerization, often by binding to the colchicine site.[3][4][14][15][16][17][18] This disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[14][15][17]
The general structure of these inhibitors often features two aryl rings held in a specific spatial orientation by a linker. In our target compound, the pyridine ring acts as this linker, holding the 3-methoxyphenyl group in a fixed position relative to the aminopyridine core. This is analogous to other known diarylpyridine tubulin inhibitors.[16][18]
Table 1: Comparative Activity of Pyridine-Based Tubulin Polymerization Inhibitors
The potent, often nanomolar to low-micromolar, activity of these analogs strongly suggests that 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine is a prime candidate for evaluation as a tubulin polymerization inhibitor.
Caption: Hypothesized mechanism of action as a microtubule-targeting agent.
The pyridine scaffold is also a "privileged structure" for designing protein kinase inhibitors.[20][21] Specifically, derivatives of pyridine have shown potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and BCR-ABL, two kinases critically involved in hematological malignancies like Acute Myeloid Leukemia (AML) and Chronic Myeloid Leukemia (CML).[20][22][23][24][25][26][27]
FLT3 Inhibition: Activating mutations in FLT3 are common in AML.[20][23][24] Several classes of pyridine-based compounds, including imidazo[1,2-a]pyridines and other substituted pyridines, have been developed as potent FLT3 inhibitors, showing efficacy against both wild-type and clinically relevant mutant forms (e.g., ITD, D835Y, F691L).[21][22][23]
BCR-ABL Inhibition: The BCR-ABL fusion protein is the hallmark of CML.[26][27] The development of BCR-ABL inhibitors like Imatinib revolutionized CML treatment. Newer inhibitors, some featuring pyridine cores, aim to overcome resistance mutations, such as the challenging T315I mutation.[26][28]
The structure of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine, with its specific substitution pattern, warrants investigation against a panel of oncogenic kinases, particularly FLT3 and BCR-ABL.
Caption: Hypothesized mechanism of action as an ATP-competitive kinase inhibitor.
Experimental Protocols: A Framework for Validation
To validate the therapeutic potential of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine, a series of standardized, self-validating experiments should be performed. The following protocols are adapted from methodologies used to characterize its close analogs.
Objective: To synthesize and confirm the structure and purity of the target compound.
Methodology:
Follow the multi-step synthesis outlined in Section 2.
Monitor reaction progress at each step using Thin-Layer Chromatography (TLC).
Purify intermediates and the final product using column chromatography on silica gel.[29]
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Determine the purity of the final compound using High-Performance Liquid Chromatography (HPLC), aiming for >95% purity for biological assays.[19]
Objective: To determine the cytotoxic activity of the compound against a panel of human cancer cell lines.[4]
Methodology:
Cell Seeding: Seed cancer cells (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, MOLM-13 for AML) in 96-well plates at a predetermined density and allow them to adhere overnight.[4]
Compound Treatment: Treat the cells with a serial dilution of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine (e.g., from 0.01 nM to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin or a relevant clinical inhibitor).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the GI₅₀/IC₅₀ value by plotting a dose-response curve.
Objective: To directly measure the compound's effect on the assembly of tubulin protein into microtubules.[17][18]
Methodology:
Reaction Setup: In a 96-well plate, combine a tubulin solution with a polymerization buffer (containing GTP) and the test compound at various concentrations. Include positive (e.g., Combretastatin A-4) and negative (DMSO) controls.
Initiation and Monitoring: Incubate the plate at 37°C to initiate polymerization. Monitor the increase in absorbance (e.g., at 340 nm) over time using a temperature-controlled spectrophotometer. The absorbance increase corresponds to the extent of microtubule formation.
Analysis: Compare the polymerization curves of the compound-treated samples to the controls. Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit tubulin polymerization by 50%.
Objective: To determine the compound's inhibitory activity against specific kinases (e.g., FLT3, BCR-ABL).
Methodology:
Assay Principle: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ or similar). These assays measure the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase inhibition.
Reaction Setup: In a multi-well plate, combine the recombinant kinase enzyme, its specific substrate, ATP, and the test compound at various concentrations.
Kinase Reaction: Incubate the mixture at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
Detection: Stop the kinase reaction and add the detection reagents according to the kit manufacturer's instructions to measure ADP production (typically via a luminescence signal).
Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value from the dose-response curve.
Conclusion and Future Directions
The structural framework of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine positions it as a molecule of significant interest for therapeutic development. Based on a robust comparative analysis of its close chemical relatives, there is a strong scientific rationale to hypothesize that this compound will exhibit potent anticancer activity.[4][30] The most probable mechanisms of action are the inhibition of tubulin polymerization and the inhibition of key oncogenic kinases such as FLT3 and BCR-ABL.[15][18][21]
The experimental protocols detailed in this guide provide a clear and validated path forward for synthesizing, characterizing, and evaluating the biological activity of this promising compound. Successful validation would establish the 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine scaffold as a novel and valuable starting point for further lead optimization and drug discovery efforts in oncology.
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